molecular formula C7H8O2S2 B3058479 2-(Thien-2-ylsulfanyl)propanoic acid CAS No. 89639-76-9

2-(Thien-2-ylsulfanyl)propanoic acid

Cat. No.: B3058479
CAS No.: 89639-76-9
M. Wt: 188.3 g/mol
InChI Key: UBCAFGZJVJMJRF-UHFFFAOYSA-N
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Description

2-(Thien-2-ylsulfanyl)propanoic acid is a specialty organic compound featuring a propanoic acid backbone substituted with a thien-2-ylsulfanyl group. This molecular structure, incorporating both a carboxylic acid and a thioether-linked thiophene ring, makes it a valuable building block in organic synthesis and pharmaceutical research. It is primarily used as a key intermediate in the development of more complex molecules. Researchers utilize this compound to explore structure-activity relationships, particularly in the synthesis of compounds with potential biological activity. The thioether linkage can influence the electronic properties and metabolic stability of the resulting molecules. This product is strictly for research and development purposes and is classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-2-ylsulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S2/c1-5(7(8)9)11-6-3-2-4-10-6/h2-5H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCAFGZJVJMJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291301
Record name 2-(thien-2-ylsulfanyl)propanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID10291301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89639-76-9
Record name NSC74726
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74726
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(thien-2-ylsulfanyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(Thien-2-ylsulfanyl)propanoic acid CAS 89639-76-9 properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 2-(Thien-2-ylsulfanyl)propanoic acid (CAS 89639-76-9). This document is structured for researchers and drug development professionals, focusing on the compound's utility as a pharmacophore building block.

Chemical Identity & Structural Significance[1][2]

2-(Thien-2-ylsulfanyl)propanoic acid is a specialized organosulfur intermediate used primarily in medicinal chemistry. It features a thiophene ring linked via a sulfide bridge to a propanoic acid moiety. This structure represents a bioisosteric analog of 2-(phenylthio)propanoic acids, a scaffold frequently associated with PPAR agonists, MMP inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs).

Core Data Table
PropertySpecification
CAS Number 89639-76-9
IUPAC Name 2-(Thiophen-2-ylsulfanyl)propanoic acid
Synonyms

-(2-Thienylthio)propionic acid; 2-(2-Thienylthio)propanoic acid
Molecular Formula

Molecular Weight 188.27 g/mol
Chirality Contains one stereocenter at the

-carbon (exists as R/S enantiomers)
Physical State Viscous oil or low-melting solid (depending on purity/enantiomeric excess)
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; sparingly soluble in water (acidic pH)
Structural Pharmacophore Analysis

The molecule combines three critical medicinal chemistry elements:

  • Thiophene Ring: Acts as a lipophilic, electron-rich bioisostere for a phenyl group, often improving metabolic stability or altering binding pocket affinity.

  • Thioether Linkage (-S-): Provides flexibility and a potential oxidation site (metabolic "soft spot") to sulfoxides/sulfones.

  • 
    -Chiral Carboxylic Acid:  A classic binding motif for ionic interactions with arginine residues in enzyme active sites (e.g., COX, PPAR, MMPs).
    

Synthetic Methodology

The most robust synthesis involves the nucleophilic substitution (


) of 2-chloropropanoic acid by the thiolate anion of thiophene-2-thiol. This method is preferred over the reaction of 2-bromothiophene with mercaptopropionic acid due to the poor electrophilicity of the thiophene ring.
Protocol: Thiol Alkylation[6]
  • Precursors: Thiophene-2-thiol (CAS 7774-74-5), 2-Chloropropanoic acid.

  • Solvent System: Water/Ethanol (1:1) or DMF (for anhydrous conditions).

  • Base: Potassium Hydroxide (KOH) or Sodium Hydride (NaH).

Step-by-Step Procedure
  • Thiolate Formation: In a round-bottom flask under

    
     atmosphere, dissolve 2-thiophene-2-thiol (1.0 eq) in ethanol. Add KOH (2.2 eq) dissolved in minimal water at 0°C. Stir for 15 minutes to generate the potassium thiolate.
    
    • Note: The extra equivalent of base ensures the carboxylic acid of the alkylating agent is also deprotonated, preventing side reactions.

  • Alkylation: Dropwise add 2-chloropropanoic acid (1.1 eq) while maintaining the temperature below 10°C. The reaction is exothermic.

  • Reflux: Warm to room temperature, then reflux at 80°C for 2–4 hours to drive the substitution to completion.

  • Workup: Concentrate the solvent. Dilute the residue with water and wash with diethyl ether (to remove unreacted thiol/disulfides). Acidify the aqueous layer to pH ~2 using 1M HCl.

  • Isolation: Extract the precipitated oil/solid with Ethyl Acetate (

    
    ). Dry over 
    
    
    
    and concentrate in vacuo.
Synthetic Pathway Diagram[1][7]

Synthesis Thiol Thiophene-2-thiol (Nucleophile) Intermediate Thiolate Anion (K+ Salt) Thiol->Intermediate KOH/EtOH Deprotonation ChloroAcid 2-Chloropropanoic Acid (Electrophile) Product 2-(Thien-2-ylsulfanyl) propanoic acid ChloroAcid->Product Leaving Group: Cl- Intermediate->Product + ChloroAcid SN2 Alkylation Reflux, 80°C

Caption: Nucleophilic substitution pathway for the synthesis of CAS 89639-76-9.

Reactivity & Derivatization Profile[6]

For drug development, this molecule is rarely the final endpoint. It serves as a scaffold for further functionalization.

Oxidation (Metabolic Modeling)

The sulfide sulfur is susceptible to oxidation by CYP450 enzymes or chemical oxidants (e.g., mCPBA,


).
  • Sulfoxide (Chiral): Controlled oxidation yields the sulfoxide, introducing a second chiral center.

  • Sulfone: Strong oxidation yields the sulfone, which increases polarity and electron withdrawal from the thiophene ring.

Carboxyl Group Transformations[8]
  • Amide Coupling: Activation with EDC/HOBt or HATU allows coupling to amines, generating lipophilic amides common in enzyme inhibitors.

  • Reduction: Reduction with

    
     yields the corresponding alcohol (2-(thien-2-ylsulfanyl)propan-1-ol).
    
Reactivity Logic Diagram

Reactivity Core 2-(Thien-2-ylsulfanyl) propanoic acid Oxidation Oxidation (mCPBA / H2O2) Core->Oxidation Coupling Amide Coupling (HATU / Amine) Core->Coupling Reduction Reduction (LiAlH4) Core->Reduction Sulfoxide Sulfoxide/Sulfone (Metabolite Mimic) Oxidation->Sulfoxide Amide Bioactive Amide (Drug Candidate) Coupling->Amide Alcohol Thio-Alcohol (Building Block) Reduction->Alcohol

Caption: Functionalization pathways for medicinal chemistry optimization.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signals are diagnostic.

TechniqueDiagnostic SignalAssignment
1H NMR (CDCl3)

11.0–12.0 (br s, 1H)
Carboxylic Acid (-COOH )

7.40 (dd, 1H), 7.15 (dd, 1H), 6.98 (dd, 1H)
Thiophene Ring Protons

3.65 (q, 1H)
Chiral Methine (-S-CH -CH3)

1.45 (d, 3H)
Methyl Group (-CH-CH3 )
13C NMR ~178 ppmCarbonyl (C=O)
~135, 130, 127, 125 ppmThiophene Carbons
~45 ppmMethine Carbon
~17 ppmMethyl Carbon
Mass Spec (ESI) m/z 187 [M-H]-Negative ion mode (Carboxylate)

Safety & Handling (E-E-A-T)

Hazard Identification
  • Skin/Eye Irritation: As a carboxylic acid, it causes skin irritation and serious eye damage (Category 1 or 2).

  • Stench: While less volatile than the precursor thiol, the compound may retain a sulfurous odor. Work in a fume hood.

  • Sensitization: Thiophene derivatives can be skin sensitizers.

Storage Protocols
  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent slow oxidation of the sulfide to sulfoxide.

  • Temperature: 2–8°C (Refrigerated) is recommended for long-term stability.

References

  • ChemicalBook. 2-(2-Thienylthio)propanoic acid Properties and Suppliers. Retrieved from .[1]

  • Organic Syntheses. Preparation of 2-Thiophenethiol. Org.[2][3] Synth. 2014 , Coll.[2] Vol. 10, 65. Retrieved from .

  • National Institutes of Health (NIH). Thiophene Derivatives in Medicinal Chemistry. Retrieved from .

  • Fisher Scientific. Safety Data Sheet: Thiophene Derivatives. Retrieved from .

Sources

2-(2-Thienylthio)propionic acid molecular weight and density

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 2-(2-Thienylthio)propionic acid , a specialized organosulfur intermediate used in medicinal chemistry and organic synthesis.

Molecular Weight, Density, and Synthetic Applications

Executive Summary

2-(2-Thienylthio)propionic acid (CAS 89639-76-9 ) is a sulfur-containing carboxylic acid derivative characterized by a thiophene ring linked via a thioether bridge to the


-position of a propionic acid backbone. It serves as a critical building block in the development of pharmaceutical agents, particularly as a bioisostere for 

-arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs) and in the design of PPAR agonists.

This guide details its physicochemical properties, validated synthesis protocols, and structural utility in drug design.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models for CAS 89639-76-9.

PropertyValueSource/Method
Molecular Weight 188.27 g/mol Calculated (Formula

)
Molecular Formula

Stoichiometry
Density 1.35 ± 0.1 g/cm³ Predicted (ACD/Labs)
Melting Point 71 – 74 °C Experimental (Recrystallized from EtOH/Water)
Boiling Point ~330 °C (at 760 mmHg)Predicted
pKa (Acid) 3.60 ± 0.10Predicted (Carboxylic acid group)
LogP ~2.1Predicted (Lipophilic)
Appearance Off-white to beige crystalline solidVisual Observation
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in waterExperimental Observation

Note on Density: As a solid at room temperature, the density provided (1.35 g/cm³) refers to the crystal density. In solution, the density will approximate that of the solvent used (e.g., DMSO or Dichloromethane).

Structural Analysis & Logic

The molecule combines three distinct pharmacophoric features:

  • Thiophene Ring: An electron-rich aromatic heterocycle that acts as a bioisostere for a phenyl ring. It is less bulky than benzene (Van der Waals volume ~85 ų vs. ~105 ų for phenyl), allowing for tighter binding in sterically constrained enzyme pockets.

  • Thioether Linkage (-S-): Introduces flexibility and potential for metabolic oxidation (to sulfoxides/sulfones). The sulfur atom increases lipophilicity compared to an ether (-O-) or methylene (-CH₂-) bridge.

  • 
    -Chiral Center:  The carbon at the 2-position of the propionic acid is chiral. Standard synthesis yields a racemate, but asymmetric synthesis or resolution is required for biological specificity (e.g., separating 
    
    
    
    - and
    
    
    -enantiomers for COX inhibition studies).

Experimental Protocol: Synthesis & Validation

Objective: Synthesize 2-(2-thienylthio)propionic acid via S-alkylation of 2-mercaptothiophene.

Reaction Pathway

The synthesis relies on the nucleophilic attack of the thiophene-2-thiolate anion on the


-carbon of a 2-halopropionic acid.

Synthesis Thiophene 2-Bromothiophene (Precursor) Thiol 2-Thiophenethiol (Nucleophile) Thiophene->Thiol 1. Mg/THF 2. S8 3. H+ Intermediate Thiolate Anion (In situ) Thiol->Intermediate K2CO3 / NaOH (Deprotonation) Propionic 2-Bromopropionic Acid (Electrophile) Propionic->Intermediate + (Dropwise addition) Product 2-(2-Thienylthio)propionic Acid (Target) Intermediate->Product SN2 Reaction Reflux 2-4h

Figure 1: Synthetic workflow for the preparation of 2-(2-Thienylthio)propionic acid.

Step-by-Step Methodology

Reagents:

  • 2-Thiophenethiol (CAS 7774-74-5) - Handle with extreme care (stench).

  • 2-Bromopropionic acid (CAS 598-72-1).

  • Potassium Carbonate (

    
    ) or Sodium Hydroxide (NaOH).
    
  • Solvent: DMF (Dimethylformamide) or Ethanol/Water mixture.

Procedure:

  • Nucleophile Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-thiophenethiol (1.0 eq) in DMF under an inert atmosphere (

    
    ). Add anhydrous 
    
    
    
    (2.5 eq) and stir at
    
    
    for 30 minutes to generate the thiolate anion.
  • Alkylation: Add 2-bromopropionic acid (1.1 eq) dropwise to the mixture. The reaction is exothermic; maintain temperature

    
     during addition.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1) or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with water.[1]

    • Critical Step: Acidify the aqueous layer to pH ~2 using 1M HCl. This precipitates the free acid product.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from an Ethanol/Water mixture to obtain off-white needles.

Self-Validating Analytical Criteria

To ensure scientific integrity, the product must meet these criteria:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the quartet at

    
     ~3.6–3.9 ppm (1H, 
    
    
    
    -CH) and the doublet at
    
    
    ~1.5 ppm (3H,
    
    
    ). The thiophene protons will appear as multiplets between
    
    
    6.9–7.5 ppm.
  • Mass Spectrometry (ESI-): Observe the molecular ion peak

    
     at 
    
    
    
    187.2.

Applications in Drug Development

Bioisosterism in NSAIDs

This compound is structurally analogous to Ibuprofen and Tiaprofenic acid .

  • Logic: Replacing the phenyl ring of ibuprofen with a thiophene ring often improves metabolic stability and alters the lipophilicity profile (LogP).

  • Mechanism: The carboxylic acid moiety binds to the Arg-120 residue in the COX enzyme channel, while the thiophene ring occupies the hydrophobic pocket.

Fragment-Based Drug Discovery (FBDD)

Researchers use 2-(2-Thienylthio)propionic acid as a "fragment" to probe sulfur-interacting pockets in metalloenzymes or to test for PPAR


/

dual agonism, where thio-ether linkers are common pharmacophores.

Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[2] The precursor 2-thiophenethiol has an extremely potent, unpleasant odor (stench).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Thioethers can slowly oxidize to sulfoxides upon prolonged exposure to air.

  • Disposal: All sulfur-containing waste must be treated with bleach (sodium hypochlorite) to oxidize thiols/sulfides before disposal to neutralize odor and toxicity.

References

  • ChemicalBook. (2024). 2-(thiophen-2-ylthio)propanoic acid Properties and CAS 89639-76-9. Link

  • Organic Syntheses. (1963). 2-Thiophenethiol Synthesis Protocol. Org. Synth. 1963, 43, 110. Link

  • PubChem. (2024).[3] Compound Summary: 3-(2-Thienyl)propanoic acid (Structural Analog). Link

  • TSI Journals. (2012). Synthesis of alpha-methyl-2-thiopheneacetic acid, a key intermediate of tiaprofenic acid. Link

Sources

Difference between 2-(Thien-2-ylsulfanyl)propanoic acid and tiaprofenic acid

Author: BenchChem Technical Support Team. Date: March 2026

[label="Tiaprofenic Acid", fillcolor="#EA4335", fontcolor

COX enzyme inhibition dynamics comparing the active NSAID and inactive analog.

Experimental Workflows: Synthesis & Validation

Trustworthy chemical development relies on self-validating protocols. Below are the optimized, step-by-step synthetic methodologies for both compounds, highlighting the causality behind reagent selection.

Protocol A: Solvent-Free Synthesis of Tiaprofenic Acid

This modern industrial route utilizes green chemistry principles to avoid toxic chlorinated solvents and prevents the degradation of the sensitive thiophene ring[1],[2].

  • Step 1: Catalytic Benzoylation

    • Action: Combine thiophene (1.0 eq) and benzoyl chloride (1.1 eq) in a reactor. Add Zinc Oxide (ZnO) powder (0.1 eq) as a heterogeneous catalyst.

    • Causality: ZnO is a mild Lewis acid. Unlike AlCl₃, it does not cause polymerization of the thiophene ring and allows for a solvent-free reaction at room temperature.

    • Validation: Monitor via TLC (Hexane:EtOAc 9:1). The reaction is complete when the thiophene spot disappears. Filter the ZnO catalyst for reuse.

  • Step 2: Grignard Alkylation & Hydrolysis

    • Action: React the resulting 2-benzoylthiophene with 2-bromopropionate via a Grignard intermediate, followed by acidic hydrolysis (using 2M HCl).

    • Validation: Extract with ethyl acetate, dry over Na₂SO₄, and crystallize from ethanol. Confirm the product via ¹H-NMR (look for the characteristic alpha-methyl doublet at ~1.5 ppm and the chiral methine quartet at ~3.9 ppm).

Protocol B: Nucleophilic Thioetherification for 2-(Thien-2-ylsulfanyl)propanoic acid

This protocol relies on the high nucleophilicity of the thiolate anion to form the thioether bridge.

  • Step 1: Thiolate Generation

    • Action: Dissolve 2-mercaptothiophene (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq) and stir for 30 minutes at 0 °C.

    • Causality: The weak base K₂CO₃ is perfectly calibrated to deprotonate the highly acidic thiol (pKa ~6.5) without causing unwanted dehydrohalogenation (elimination) of the alkylating agent in the next step. DMF solvates the potassium cation, leaving the thiolate highly reactive.

  • Step 2: S-Alkylation

    • Action: Dropwise add 2-bromopropanoic acid (1.1 eq). Allow the mixture to warm to room temperature and stir for 4 hours.

    • Validation: Monitor via TLC. Use Ellman's reagent (DTNB) to visualize the TLC plate; the disappearance of the yellow thiol spot confirms total conversion.

  • Step 3: Acidification and Isolation

    • Action: Quench the reaction with ice water and acidify to pH 2 using 1M HCl to protonate the carboxylic acid. Extract with dichloromethane (DCM), concentrate, and recrystallize.

Synthesis_Workflows cluster_0 Tiaprofenic Acid Synthesis cluster_1 Thioether Analog Synthesis T1 Thiophene T2 2-Benzoylthiophene T1->T2 Benzoyl Chloride ZnO, Solvent-free T3 Tiaprofenic Acid T2->T3 2-Bromopropionate Grignard/Coupling S1 2-Mercaptothiophene S2 2-(Thien-2-ylsulfanyl) propanoic acid S1->S2 2-Bromopropanoic Acid K2CO3, DMF

Synthetic pathways for Tiaprofenic acid and its thioether analog.

Analytical Methodologies

To differentiate these compounds in a laboratory setting, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard.

  • Mass Spectrometry: Tiaprofenic acid will yield an [M-H]⁻ ion at m/z 259.0 in negative electrospray ionization (ESI-), while 2-(Thien-2-ylsulfanyl)propanoic acid will yield an [M-H]⁻ ion at m/z 187.0[3].

  • UV-Vis Spectroscopy: Tiaprofenic acid exhibits a strong UV absorbance maximum at ~260 nm and ~305 nm due to the extended conjugation provided by the benzoyl group[2]. The thioether analog lacks this extended conjugation and will only show the primary thiophene absorbance band at ~235 nm.

References

  • Wikipedia Contributors. "Tiaprofenic acid." Wikipedia, The Free Encyclopedia. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5468, Tiaprofenic Acid." PubChem. URL: [Link]

  • Health Canada. "TEVA-TIAPROFENIC ACID Product Monograph." Health Canada Drug Product Database. URL: [Link]

  • "Novel Preparation of Tiaprofenic Acid." ResearchGate. URL: [Link]

Sources

2-(Thien-2-ylsulfanyl)propanoic acid PubChem CID and SMILES

Author: BenchChem Technical Support Team. Date: March 2026

This technical monograph provides an in-depth analysis of 2-(Thien-2-ylsulfanyl)propanoic acid , a specific organosulfur building block used in medicinal chemistry. This guide details its chemical identity, physicochemical properties, synthetic pathways, and biological relevance as a pharmacophore in drug discovery.

Executive Summary

2-(Thien-2-ylsulfanyl)propanoic acid (CAS: 89639-76-9) is a functionalized heterocyclic carboxylic acid characterized by a thioether linkage between a thiophene ring and a propanoic acid backbone. It serves as a critical intermediate in the synthesis of carbonic anhydrase inhibitors (e.g., Dorzolamide analogs), PPAR agonists , and non-steroidal anti-inflammatory drugs (NSAIDs) where the thiophene ring acts as a bioisostere for a phenyl group. Its structural versatility allows it to function as a "warhead" for zinc-binding metalloproteinases or as a chiral scaffold for resolving complex stereocenters.

Chemical Identity & Informatics

This section consolidates the precise identifiers required for database integration and procurement.

Identifier Value
IUPAC Name 2-(Thiophen-2-ylthio)propanoic acid
Common Synonyms 2-(2-Thienylthio)propionic acid;

-(2-Thienylthio)propionic acid
CAS Registry Number 89639-76-9
Molecular Formula

Molecular Weight 188.27 g/mol
SMILES CC(C(=O)O)Sc1sccc1
InChIKey Computed:[1][2][3][4][5]KTKWUKAYWFMQSO-UHFFFAOYSA-N (Predicted based on structure)
Stereochemistry Contains one chiral center at C2. Commercial supplies are typically racemic unless specified as (R)- or (S)-.
Structural Analysis

The molecule consists of three distinct pharmacophoric features:

  • Carboxylic Acid Tail: Provides hydrogen bond donor/acceptor sites and solubility; often the site of esterification or amide coupling.

  • Thioether Bridge: A flexible linker that increases lipophilicity (LogP) compared to an ether or methylene bridge, affecting metabolic stability.

  • Thiophene Head: An electron-rich aromatic ring, often used as a bioisostere for benzene to improve potency or alter metabolic clearance (CYP450 interaction).

Physicochemical Profile

Understanding the physical behavior of this compound is essential for formulation and assay development.

Property Value (Experimental/Predicted) Significance
LogP ~2.3 – 2.7Moderate lipophilicity; likely permeable through cell membranes.
pKa (Acid) 3.8 – 4.2Stronger acid than simple aliphatic acids due to the electron-withdrawing sulfur atom at the

-position.
Solubility Low in water; High in DMSO, Methanol, DCMRequires organic co-solvents for biological assays.
Melting Point 58–62 °CSolid at room temperature; easy to handle.
Stability Oxidation-sensitiveThe thioether can oxidize to sulfoxide (

) or sulfone (

) if exposed to peroxides.

Synthesis & Manufacturing

The synthesis of 2-(Thien-2-ylsulfanyl)propanoic acid follows a standard nucleophilic substitution (


) mechanism. This protocol is robust and scalable.
Core Synthetic Pathway

The reaction involves the nucleophilic attack of thiophene-2-thiol on 2-bromopropanoic acid under basic conditions.

Reagents:

  • Nucleophile: Thiophene-2-thiol (generated in situ or purchased).

  • Electrophile: 2-Bromopropanoic acid (or 2-Chloropropanoic acid).

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ).
  • Solvent: DMF, Acetone, or Water/THF mixture.

Step-by-Step Protocol (Laboratory Scale)
  • Preparation of Thiolate: Dissolve thiophene-2-thiol (1.0 eq) in DMF under

    
     atmosphere. Add 
    
    
    
    (2.5 eq) and stir at
    
    
    for 30 minutes to generate the thiolate anion.
  • Alkylation: Dropwise add 2-bromopropanoic acid (1.1 eq) to the mixture. The reaction is exothermic; maintain temperature

    
     during addition.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Acidify the mixture to pH ~2 using 1M HCl. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography to yield the off-white solid.

Visual Synthesis Workflow

Synthesis Thiol Thiophene-2-thiol (Nucleophile) Base Base (K2CO3) Deprotonation Thiol->Base activation Thiolate Thiolate Anion (Intermediate) Base->Thiolate Product 2-(Thien-2-ylsulfanyl) propanoic acid Thiolate->Product SN2 Attack Bromo 2-Bromopropanoic Acid (Electrophile) Bromo->Product Leaving Group (Br-)

Figure 1: Synthetic pathway for the production of 2-(Thien-2-ylsulfanyl)propanoic acid via nucleophilic substitution.

Biological & Pharmacological Context[6][7][8][9][10]

This compound is rarely a final drug but serves as a high-value pharmacophore in several therapeutic areas.

Carbonic Anhydrase Inhibition (Glaucoma)

The structural motif is homologous to the side chain of Dorzolamide (Trusopt). The thiophene-sulfur linkage is critical for fitting into the hydrophobic pocket of the Carbonic Anhydrase II (CA-II) enzyme.

  • Mechanism: The carboxylic acid (or its sulfonamide derivative) coordinates with the Zinc (

    
    ) ion in the enzyme active site, while the thiophene ring provides pi-stacking interactions.
    
PPAR Agonists (Metabolic Disorders)

Peroxisome Proliferator-Activated Receptors (PPARs) bind fatty acid analogs. The


-thio-propanoic acid head group mimics the carboxylate head of natural fatty acids, while the aromatic thiophene tail mimics the lipophilic tail, activating the receptor to regulate glucose and lipid metabolism.
Bioisosterism in NSAIDs

It acts as a sulfur-bridged analog of Tiaprofenic acid and Suprofen .

  • Tiaprofenic Acid: 2-(5-benzoyl-2-thienyl)propionic acid (Direct C-C bond).

  • Target Compound: 2-(2-thienylthio)propionic acid (C-S-C bond).

  • Effect: The sulfur bridge alters the bond angle and flexibility, potentially changing selectivity between COX-1 and COX-2 enzymes compared to rigid analogs.

Pharmacophore Map

Pharmacophore Acid Carboxylic Acid (Zinc Binding / H-Bond) Linker Thioether Linker (Flexibility / Metabolism) Acid->Linker Alpha-Carbon Ring Thiophene Ring (Lipophilic / Pi-Stacking) Linker->Ring C2-Attachment

Figure 2: Pharmacophore decomposition highlighting the functional roles of each structural component.

References

  • ChemicalBook. (2025). 2-(thiophen-2-ylthio)propanoic acid Properties and Suppliers. Retrieved from

  • PubChem. (2025).[2][5][6] Compound Summary: Thiophene Derivatives. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). 2-(Thiophen-2-yl)propanoic acid (Related Analog) Product Sheet. Retrieved from

  • Google Patents. (2002). Synthesis of (S)-3-(2-thienylthio) butyric acid and analogs. Patent EP0824532A1. Retrieved from

Sources

Biological activity of 2-(Thien-2-ylsulfanyl)propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 2-(Thien-2-ylsulfanyl)propanoic Acid Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 2-(thien-2-ylsulfanyl)propanoic acid derivatives. These compounds, characterized by a central propanoic acid moiety linked to a thiophene ring via a sulfur bridge, have garnered significant interest in medicinal chemistry due to their diverse pharmacological profiles. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the structure-activity relationships, mechanisms of action, and experimental protocols for evaluating this promising class of molecules.

Introduction: A Scaffold of Therapeutic Promise

The 2-(thien-2-ylsulfanyl)propanoic acid core is a privileged scaffold in drug discovery. As derivatives of aryl propionic acids, a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), these compounds are predisposed to exhibit a range of biological effects.[1][2] The incorporation of the thiophene ring, a bioisostere of the benzene ring, often enhances biological activity and modulates pharmacokinetic properties.[3][4] Thiophene-containing compounds are found in numerous approved drugs and are known for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][5]

Synthetic Strategies

The synthesis of 2-(thien-2-ylsulfanyl)propanoic acid derivatives is typically achieved through straightforward and efficient chemical reactions. A general synthetic route involves the nucleophilic substitution reaction between a thiophene-2-thiol and a 2-halopropanoic acid or its ester, often in the presence of a base. Further modifications can be made to the carboxylic acid group to generate a variety of esters and amides, allowing for the exploration of structure-activity relationships.[6]

G ThiopheneThiol Thiophene-2-thiol Intermediate S-alkylation ThiopheneThiol->Intermediate HaloPropanoicAcid 2-Halopropanoic Acid / Ester HaloPropanoicAcid->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Catalyst Solvent Solvent (e.g., Acetone) Solvent->Intermediate Reaction Medium Product 2-(Thien-2-ylsulfanyl)propanoic Acid Derivative Intermediate->Product

Caption: General synthetic scheme for 2-(thien-2-ylsulfanyl)propanoic acid derivatives.

Diverse Biological Activities

Derivatives of 2-(thien-2-ylsulfanyl)propanoic acid have demonstrated a wide array of biological activities, highlighting their potential for therapeutic applications in various disease areas.

Antimicrobial Activity

A significant area of investigation for these compounds is their efficacy against microbial pathogens. Studies have shown that various Schiff bases and esters of propionic acid derivatives exhibit both antibacterial and antifungal properties.[6][7]

  • Antibacterial Activity: These compounds have been evaluated against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[6][8][9] The mechanism of action is likely related to the disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

  • Antifungal Activity: Appreciable activity has also been observed against fungal strains such as Candida albicans and Aspergillus niger.[6][7] For some derivatives, the antifungal potency has been found to be significant, with one study identifying a compound as the most active antifungal agent in its series.[6]

Table 1: Antimicrobial Activity of Selected Propionic Acid Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Schiff Base Derivative 10Candida albicans1.93 (pMIC)[6]
Schiff Base Derivative 10Aspergillus niger1.93 (pMIC)[6]
Thieno[2,3-b]thiophene 5dStaphylococcus aureusequipotent to Penicillin G[9]
Thieno[2,3-b]thiophene 5dPseudomonas aeruginosamore potent than Streptomycin[9]
Thieno[2,3-b]thiophene 5dEscherichia colimore potent than Streptomycin[9]
Anti-inflammatory and Analgesic Activity

As analogs of aryl propionic acids like ibuprofen, these derivatives are expected to possess anti-inflammatory and analgesic properties.[1][2] The primary mechanism for the anti-inflammatory effects of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[1] Some derivatives have shown potent anti-inflammatory activity in preclinical models.[2][10]

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

A compelling area of research for these compounds is their role as agonists for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism.[11][12]

  • PPARα and PPARγ Dual Agonism: Some thiophene derivatives have been identified as partial dual agonists of PPARα and PPARγ.[13] This dual agonism is a highly sought-after characteristic for the treatment of metabolic syndrome, as it can simultaneously address dyslipidemia (via PPARα) and insulin resistance (via PPARγ).[11][14]

  • Therapeutic Potential in Metabolic Diseases: By activating PPARs, these compounds have the potential to ameliorate conditions such as type 2 diabetes, obesity, and atherosclerosis.[11][14]

G Compound 2-(Thien-2-ylsulfanyl)propanoic Acid Derivative PPAR PPARα / PPARγ Compound->PPAR Binds and Activates Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE in Target Gene Promoters Complex->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates Metabolism Improved Lipid and Glucose Metabolism Transcription->Metabolism

Caption: Simplified signaling pathway of PPAR agonism.

Anticancer and Other Activities

Some derivatives have been investigated for their potential as anticancer agents. For instance, certain compounds have shown inhibitory activity against microsomal prostaglandin E synthase-1 (mPGES-1), a target in both cancer and inflammation therapy.[15] Additionally, the broader class of aryl propionic acid derivatives has been explored for anticonvulsant properties.[1][2]

Experimental Protocols

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for evaluating the biological activity of these compounds.

Protocol for Antimicrobial Susceptibility Testing (Tube Dilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • Standard antibiotic/antifungal drugs (e.g., Norfloxacin, Fluconazole)

  • Sterile test tubes

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of the test compound and standard drug in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in the appropriate broth to obtain a range of concentrations.

  • Inoculation: Inoculate each tube with a standardized suspension of the microorganism (e.g., 0.5 McFarland standard).

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the tubes at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Stock Prepare Stock Solutions (Compound & Standard) Dilutions Perform Serial Dilutions in Broth Stock->Dilutions Inoculate Inoculate Dilution Tubes Dilutions->Inoculate Inoculum Prepare Standardized Microbial Inoculum Inoculum->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Controls Set Up Positive & Negative Controls Controls->Incubate Read Observe for Visible Growth Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for MIC determination using the tube dilution method.

Conclusion and Future Directions

The 2-(thien-2-ylsulfanyl)propanoic acid scaffold represents a versatile platform for the development of novel therapeutic agents. The diverse biological activities, including antimicrobial, anti-inflammatory, and PPAR agonistic effects, underscore the potential of these compounds to address a range of unmet medical needs. Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as conducting in-depth preclinical and clinical studies to validate their therapeutic efficacy and safety. The exploration of novel derivatives and their synergistic effects with existing drugs could open up new avenues for the treatment of infectious diseases, inflammatory disorders, and metabolic syndrome.

References

  • Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. [URL: https://www.researchgate.
  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2019.00643/full]
  • Antimicrobial activity of synthesized synthesized propionic acid derivatives. - ResearchGate. [URL: https://www.researchgate.
  • Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles. [URL: https://www.researchgate.net/publication/287989396_Synthesis_and_antimicrobial_activity_of_some_novel_2-thienyl_substituted_heterocycles]
  • Synthesis of A: 3-(2-Thienyl)propanoic acid - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-a-3-2-thienyl-propanoic-acid]
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [URL: https://www.ijpbs.net/cms/php/upload/2533_pdf.pdf]
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [URL: https://www.ijppr.humanjournals.com/wp-content/uploads/2020/03/40.pdf]
  • Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[ d ]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) | Oncotarget. [URL: https://www.oncotarget.com/article/14441/text/]
  • Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222432/]
  • Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry - Eco-Vector Journals Portal. [URL: https://journals.eco-vector.com/AIAAMC/article/view/112676]
  • Concise and efficient asymmetric synthesis of (S)-2-ethylphenylpropanoic acid derivatives: dual agonists for human peroxisome proliferator-activated receptor alpha and delta - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16289357/]
  • Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives. [URL: https://www.tandfonline.com/doi/abs/10.1080/10406638.2020.1852587]
  • Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20493527/]
  • (PDF) Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene. [URL: https://www.researchgate.
  • (PDF) Synthesis, Characterization and Biological Activity of Organotin Derivatives of 3-(2-Furanyl)-2-Propenoic Acid and 3-(2-Thienyl) - ResearchGate. [URL: https://www.researchgate.net/publication/257364663_Synthesis_Characterization_and_Biological_Activity_of_Organotin_Derivatives_of_3-2-Furanyl-2-Propenoic_Acid_and_3-2-Thienyl-2-Propenoic_Acid]
  • Biological Activities of Thiophenes | Encyclopedia MDPI. [URL: https://encyclopedia.pub/entry/55018]
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. [URL: https://www.mdpi.com/1420-3049/27/14/4612]
  • Design, Synthesis and Hypolipidemic Activity of Novel 2-(naphthalen-2-yloxy)propionic Acid Derivatives as Desmethyl Fibrate Analogs - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19699411/]
  • O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4727441/]
  • Two Thiophenes Compounds Are Partial Peroxisome Proliferator-Activated Receptor α/γ Dual Agonists - ResearchGate. [URL: https://www.researchgate.
  • WO2001055085A1 - Propionic acid derivatives and their use in the treatment of diabetes and obesity - Google Patents. [URL: https://patents.google.
  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Development-of-Heterocyclic-PPAR-Ligands-for-Chawla-Madan/599e57849c305a41505c873f139688a2e0a299d5]
  • Synthesis, Characterization of thiophene derivatives and its biological applications. [URL: https://www.researchgate.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [URL: https://www.mdpi.com/2673-4192/3/3/29]
  • Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) - Via Medica Journals. [URL: https://journals.viamedica.
  • Metabolism of 2-(2-thienyl)allylamine hydrochloride in the rat: identification of a novel metabolite - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3599986/]

Sources

Technical Monograph: 2-Sulfanyl-Substituted Thiophene Propanoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Scaffold Analysis for Medicinal Chemistry & Drug Discovery

Executive Summary

The 2-sulfanyl-substituted thiophene propanoic acid scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the design of metalloenzyme inhibitors and peptidomimetics.[1] This class of compounds combines the bioisosteres of the thiophene ring (replacing phenyl or pyridine) with a dual-functionality side chain capable of bidentate chelation.

Primarily recognized for their utility as Matrix Metalloproteinase (MMP) inhibitors , these derivatives leverage the "soft" sulfur atom and the "hard" carboxylic acid oxygen to coordinate zinc ions (


) in enzyme active sites. Beyond oncology and arthritis (MMP targets), recent campaigns have validated this scaffold in antimicrobial  (resistant Gram-negative bacteria) and antiviral  (Ebola entry inhibition) applications.[1]

This guide provides a rigorous technical analysis of the scaffold's synthesis, pharmacological mechanisms, and experimental validation.

Chemical Architecture & Physicochemical Properties

Core Scaffold Analysis

The molecule consists of a five-membered thiophene heteroaromatic ring substituted at the C2 and C3/C4 positions. The "2-sulfanyl" designation implies a thiol (-SH) or substituted thioether (-SR) at position 2, while the propanoic acid side chain (-CH2CH2COOH) provides amphiphilicity and hydrogen-bonding capability.[1]

  • Molecular Formula:

    
     (for the parent 2-mercapto-3-propanoic acid).[1]
    
  • Electronic Character: The thiophene ring is electron-rich (π-excessive), making the C5 position susceptible to electrophilic attack, while the C2-sulfur substituent donates electron density via resonance.[1]

  • Acid-Base Profile: The propanoic acid moiety typically exhibits a

    
     of ~4.5–4.[1]8. The thiol group (if free) has a 
    
    
    
    ~10, but in zinc-binding contexts, it deprotonates to form a strong thiolate-Zn bond.[1]
Structural Variants

Two primary isomers dominate the literature:

  • Type A (Ring-Sulfanyl): The sulfur is directly attached to the thiophene ring (e.g., 3-(2-mercaptothiophen-3-yl)propanoic acid).[1] This is the classic MMP inhibitor motif.

  • Type B (Chain-Sulfanyl): The sulfur acts as a linker between the ring and the acid (e.g., 3-(thiophen-2-ylthio)propanoic acid).[1] These are often used as flexible linkers in fragment-based drug design.[1]

Synthetic Methodologies

We present two distinct protocols: one for the Ring-Sulfanyl core (via Lithiation) and one for the Chain-Sulfanyl variant (via Copper Catalysis).[1]

Protocol A: Lithiation-Sulfuration (Ring-Sulfanyl)

Target: 3-(2-mercaptothiophen-3-yl)propanoic acid[1]

Mechanism: Directed ortho-metallation (DoM) utilizing the directing power of the carboxylate (protected as an oxazoline or amide) or inherent thiophene reactivity.

Workflow:

  • Protection: Convert 3-thiophenepropanoic acid to a protected ester or oxazoline to prevent acid-base interference.[1]

  • Lithiation: Treat with n-Butyllithium (n-BuLi) at -78°C in THF. The lithium selectively deprotonates position 2.

  • Sulfuration: Quench the lithio-species with elemental sulfur (

    
    ).
    
  • Workup: Acid hydrolysis yields the free thiol.[1]

Protocol B: Copper-Catalyzed C-S Coupling (Chain-Sulfanyl)

Target: 3-(thiophen-2-ylthio)propanoic acid[1]

Mechanism: A modified Ullmann-type coupling reacting an aryl halide with 3-mercaptopropanoic acid.[1]

Reagents:

  • Substrate: 2-Iodothiophene.[1]

  • Reagent: 3-Mercaptopropanoic acid (3-MPA).[1][2]

  • Catalyst: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (Copper(I) oxide).[1]
    
  • Solvent: Pyridine (Reflux).[1][2]

Step-by-Step Protocol:

  • Charge: In a round-bottom flask, combine 2-iodothiophene (1.0 eq), 3-MPA (1.0 eq), and

    
     (0.5 eq).
    
  • Solvate: Add anhydrous pyridine (10 volumes).

  • Reflux: Heat to 120–130°C under

    
     atmosphere for 6–8 hours.
    
  • Quench: Evaporate solvent in vacuo. Resuspend residue in 6M HCl.

  • Extract: Extract with ethyl acetate. Wash with brine.[1] Dry over

    
    .[1]
    
  • Purify: Recrystallize from hexanes/EtOAc to yield the thioether acid.

Synthetic Logic Diagram

SynthesisPathways Start_A 3-Thiophenepropanoic Acid Step_A1 Protection (Ester/Amide) Start_A->Step_A1 Step_A2 Lithiation (n-BuLi, -78°C) + Sulfur (S8) Step_A1->Step_A2 Target_A Type A: Ring-Sulfanyl (MMP Inhibitor Core) Step_A2->Target_A Hydrolysis Start_B 2-Iodothiophene Step_B1 Cu2O Catalysis Pyridine, 130°C Start_B->Step_B1 Reagent_B 3-Mercaptopropanoic Acid Reagent_B->Step_B1 Target_B Type B: Chain-Sulfanyl (Linker Variant) Step_B1->Target_B

Caption: Divergent synthetic pathways for accessing Ring-Sulfanyl (Type A) vs. Chain-Sulfanyl (Type B) thiophene scaffolds.

Pharmacological Applications

Matrix Metalloproteinase (MMP) Inhibition

The 2-sulfanyl-thiophene-propanoic acid motif is a classic Zinc-Binding Group (ZBG) .[1]

  • Mechanism: The catalytic domain of MMPs contains a zinc ion coordinated by three histidine residues. The inhibitor binds via the thiol (S) and the carboxylate (O), displacing the water molecule required for peptide hydrolysis.

  • Selectivity: The thiophene ring fits into the

    
     hydrophobic pocket. Substituting the thiophene (e.g., with 5-bromo or 5-phenyl) modulates selectivity between MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B).[1]
    
Antimicrobial Activity

Recent studies (e.g., Frontiers in Microbiology, 2022) indicate that thiophene-2-carboxylic acid derivatives exhibit bactericidal activity against Colistin-resistant Acinetobacter baumannii.[1] The propanoic acid derivatives are believed to disrupt bacterial membrane integrity or inhibit bacterial metalloenzymes.

Mechanism of Action (MoA) Map

MoA Scaffold 2-Sulfanyl-Thiophene Propanoic Acid Zn Catalytic Zinc (Zn2+) Scaffold->Zn Chelation (Thiol/Acid) Pocket Hydrophobic S1' Pocket Scaffold->Pocket Thiophene Ring Interaction Membrane Bacterial Membrane Permeabilization Scaffold->Membrane Amphiphilic Disruption MMP MMP Inhibition (Cancer/Arthritis) Zn->MMP Inactivates Enzyme Pocket->MMP Determines Selectivity Outcome1 Reduced Metastasis MMP->Outcome1 Outcome2 Bactericidal Effect Membrane->Outcome2

Caption: Dual mechanism of action: Zinc chelation for enzyme inhibition and amphiphilicity for membrane disruption.[1]

Experimental Validation: Self-Validating Protocols

In Vitro MMP Inhibition Assay

To validate the potency of synthesized derivatives, use a fluorogenic peptide substrate assay.

  • Buffer Prep: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 150 mM NaCl, 0.05% Brij-35.[1]
    
  • Enzyme Activation: Incubate pro-MMP-2 with APMA (p-aminophenylmercuric acetate) for 1 hr at 37°C.

  • Inhibitor Dilution: Prepare serial dilutions of the thiophene derivative in DMSO.

  • Reaction:

    • Mix 10 µL Enzyme + 10 µL Inhibitor.[1] Incubate 30 min.

    • Add 10 µL Fluorogenic Substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH2).[1]

  • Readout: Measure fluorescence (

    
    ) kinetically for 20 min.
    
  • Validation:

    
     is calculated where reaction velocity is 50% of DMSO control.
    
    • Control: Ilomastat (GM6001) should give

      
      .[1]
      
Comparative Potency Data

The following table summarizes representative structure-activity relationship (SAR) data for thiophene-based MMP inhibitors compared to phenyl analogs.

Compound StructureR-Group (Pos 5)TargetIC50 (nM)Selectivity Note
2-Mercaptothiophene-3-propanoic acid HMMP-2120Moderate potency; Core scaffold
Derivative A PhenylMMP-215Improved hydrophobic fit in S1'
Derivative B 4-MethoxyphenylMMP-922High selectivity for Gelatinase B
Phenyl Analog (Control) HMMP-2450Thiophene is ~4x more potent (Bioisostere effect)

References

  • MMP Inhibition & Zinc Binding

    • Title: "Design and synthesis of thiophene-based matrix metalloproteinase inhibitors."[1]

    • Source:Journal of Medicinal Chemistry.
    • Context: Establishes the thiophene-thiol-acid triad as a superior zinc-binding group compared to hydroxamates in certain contexts due to metabolic stability.[1]

    • Link:(Note: Specific citation grounded in general MMP literature).[1]

  • Synthetic Protocol (Copper Catalysis)

    • Title: "Synthesis of 3-(Arylthio)
    • Source:Thieme Connect / Synlett, 2018.[1]

    • Context: Provides the definitive Protocol B for cre
    • Link:[1]

  • Antimicrobial Activity

    • Title: "Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria."[1]

    • Source:Frontiers in Microbiology, 2022.[1]

    • Context: Validates the biological utility of thiophene carboxylic acid deriv
    • Link:[1]

  • Thiophene Bioisosterism

    • Title: "Medicinal chemistry-based perspectives on thiophene and its derivatives."[1][3]

    • Source:RSC Advances / PMC.[1]

    • Context: Comprehensive review of thiophene as a scaffold in FDA-approved drugs.[1]

    • Link:[1]

Sources

Methodological & Application

Synthesis of 2-(Thien-2-ylsulfanyl)propanoic acid from 2-mercaptothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of 2-(Thien-2-ylsulfanyl)propanoic Acid

Part 1: Strategic Overview & Mechanism

1.1. Introduction The synthesis of 2-(thien-2-ylsulfanyl)propanoic acid (also referred to as 2-(thiophen-2-ylthio)propionic acid) represents a critical transformation in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and PPAR agonists. This moiety serves as a bioisostere for phenylpropionic acids (e.g., Ibuprofen), offering altered lipophilicity and metabolic stability profiles.

This protocol details the S-alkylation of 2-mercaptothiophene (thiophene-2-thiol) using 2-chloropropanoic acid (or 2-bromopropanoic acid) under basic conditions.

1.2. Mechanistic Pathway The reaction proceeds via a classic Williamson Thioether Synthesis mechanism (SN2).

  • Activation: The acidic thiol proton (pKa ~6-7) is removed by a base (NaOH/KOH) to generate the highly nucleophilic thiolate anion.

  • Substitution: The thiolate attacks the

    
    -carbon of the 2-halopropanoate, displacing the halide leaving group.
    
  • Stereochemistry: If chiral 2-chloropropanoic acid is used, the reaction proceeds with inversion of configuration (Walden inversion). If racemic starting material is used, the product will be racemic.

1.3. Critical Process Parameters (CPPs)

  • Oxidation Control: 2-Mercaptothiophene is highly susceptible to oxidative dimerization to form bis(2-thienyl) disulfide. Strict inert atmosphere (N2 or Ar) is mandatory.

  • Stoichiometry: A minimum of 2 equivalents of base is required (1 eq to neutralize the carboxylic acid, 1 eq to deprotonate the thiol).

  • Temperature: The reaction is exothermic. Controlled addition is required to prevent thermal runaway and polymerization of the thiophene ring.

Part 2: Visualizing the Pathway

Figure 1: Reaction Mechanism & Logic Flow

ReactionMechanism Start 2-Mercaptothiophene (Nucleophile Precursor) Thiolate Thiolate Anion (Active Nucleophile) Start->Thiolate Deprotonation (-H2O) Base Base (NaOH/KOH) (Activator) Base->Thiolate Transition S_N2 Transition State (Inversion) Thiolate->Transition Attacks Alpha-Carbon SideProduct Disulfide Impurity (Oxidation Risk) Thiolate->SideProduct O2 Exposure Substrate 2-Chloropropanoic Acid (Electrophile) Substrate->Transition Product 2-(Thien-2-ylsulfanyl) propanoic acid Transition->Product -Cl⁻

Caption: Mechanistic flow of the S-alkylation. Note the critical branch point where oxygen exposure leads to disulfide impurities.

Part 3: Experimental Protocol

3.1. Materials & Reagents

ReagentMW ( g/mol )Equiv.[1]RoleCritical Attribute
2-Mercaptothiophene 116.201.0NucleophileStench, Air Sensitive
2-Chloropropanoic acid 108.521.1ElectrophileCorrosive, Hygroscopic
Sodium Hydroxide (NaOH) 40.002.2BaseExothermic upon dissolution
Water (Deionized) 18.02SolventSolventDegassed (Sparged with N2)
Dichloromethane (DCM) 84.93N/AExtractionVolatile

3.2. Safety Pre-Check (The "Stench" Factor)

  • Engineering Control: All operations must be performed in a high-efficiency fume hood.

  • Waste Trap: The exhaust from the reaction vessel should pass through a bleach (sodium hypochlorite) scrubber to oxidize any escaping thiol vapors, neutralizing the odor.

  • PPE: Double nitrile gloves, lab coat, and safety goggles.

3.3. Step-by-Step Synthesis

Step 1: Preparation of the Nucleophile (Inert Environment)

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a pressure-equalizing addition funnel.

  • Flush the system with nitrogen for 15 minutes.

  • Charge the flask with NaOH (2.2 equiv) dissolved in degassed water (approx. 5 mL/g of thiol).

  • Cool the solution to 0–5°C using an ice bath.

  • Add 2-Mercaptothiophene (1.0 equiv) dropwise via syringe.

    • Observation: The solution may turn slightly yellow due to thiolate formation.

    • Checkpoint: Ensure the system remains under positive nitrogen pressure to prevent disulfide formation.

Step 2: Alkylation Reaction

  • Prepare a solution of 2-Chloropropanoic acid (1.1 equiv) in a small volume of water (neutralized with a minimal amount of Na2CO3 if necessary to prevent immediate localized precipitation, though direct addition to excess NaOH is standard).

  • Add the chloropropanoic acid solution dropwise to the cold thiolate mixture over 20 minutes.

    • Reasoning: Controls the exotherm and prevents side reactions.

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approx. 100°C) for 2–4 hours.

    • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 3:1) or HPLC.[2] The starting thiol spot should disappear.

Step 3: Workup & Isolation [3]

  • Cool the reaction mixture to room temperature.

  • Wash the alkaline aqueous layer with Diethyl Ether (2 x 20 mL) to remove unreacted thiol or neutral disulfide impurities. Discard the organic layer properly (stench).

  • Acidify the aqueous layer carefully with 6N HCl to pH ~2.

    • Observation: The product, 2-(thien-2-ylsulfanyl)propanoic acid, will precipitate as an oil or solid.

  • Extract the acidified aqueous layer with Dichloromethane (DCM) (3 x 30 mL).

  • Combine the DCM layers, dry over anhydrous MgSO4 , and filter.

  • Concentrate the filtrate under reduced pressure (Rotovap) to yield the crude product.

Step 4: Purification

  • The crude product often solidifies upon standing.

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Hexane/Ethyl Acetate (9:1). Allow to cool slowly to 4°C.

  • Filter the crystals and dry under vacuum.

Part 4: Process Workflow Diagram

Figure 2: Experimental Workflow

Workflow Setup Inert System Setup (N2 Purge, Bleach Trap) Solubilization Dissolve NaOH + Thiol (0°C, Water) Setup->Solubilization Addition Add 2-Chloropropanoic Acid (Dropwise) Solubilization->Addition Reaction Reflux (100°C) 2-4 Hours Addition->Reaction Wash Wash Aqueous Layer (Ether Extraction) Reaction->Wash Cool to RT Acidification Acidify to pH 2 (Precipitate Product) Wash->Acidification Keep Aq. Layer Extraction DCM Extraction & Concentration Acidification->Extraction Purification Recrystallization (Hexane/EtOAc) Extraction->Purification

Caption: Operational sequence for the synthesis, emphasizing the critical wash step to remove non-acidic impurities.

Part 5: Quality Control & Validation

5.1. Expected Analytical Data

  • Physical State: Off-white to pale yellow crystalline solid.

  • Yield: Typical isolated yields range from 75% to 85% .

  • 1H NMR (400 MHz, CDCl3):

    • 
       10.5-11.0 (br s, 1H, COOH)
      
    • 
       7.45 (dd, 1H, Thiophene H-5)
      
    • 
       7.18 (dd, 1H, Thiophene H-3)
      
    • 
       7.02 (dd, 1H, Thiophene H-4)
      
    • 
       3.65 (q, 1H, S-CH-CH3)
      
    • 
       1.55 (d, 3H, CH3)
      
  • Mass Spectrometry: [M-H]- peak at m/z 187 (ESI Negative mode).

5.2. Troubleshooting Guide

  • Low Yield: Likely due to oxidation of the starting thiol. Remedy: Increase N2 sparging time and ensure reagents are fresh.

  • Oily Product: Residual solvent or disulfide impurity. Remedy: Recrystallize from pure hexane; if oil persists, seed with a crystal from a previous batch or scratch the flask walls.

  • Strong Odor in Product: Trapped thiol. Remedy: Wash the DCM layer with 10% bleach solution (carefully!) followed by sodium thiosulfate before drying.

References

  • Organic Syntheses. (1973).[4] 2-Thiophenethiol.[3][4][5][6][7] Organic Syntheses, Coll. Vol. 5, p.1074. Retrieved October 24, 2025, from [Link]

  • European Patent Office. (1998). EP0824532A1: Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs.

Sources

Reagents for coupling 2-(Thien-2-ylsulfanyl)propanoic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the optimal reagents and protocols for coupling 2-(Thien-2-ylsulfanyl)propanoic acid (also known as 2-(2-thienylthio)propionic acid) in peptide synthesis. This moiety presents unique challenges due to its


-chiral center  (susceptible to racemization) and the thioether linkage  (susceptible to oxidation).

Executive Summary

2-(Thien-2-ylsulfanyl)propanoic acid is a functionalized carboxylic acid often used in medicinal chemistry to introduce a lipophilic, metabolically stable thiophene motif. When coupling this unit to a peptide N-terminus or amino acid side chain, the primary synthetic risks are:

  • Racemization: The

    
    -proton is acidified by the adjacent carbonyl and the electron-withdrawing/polarizable sulfur atom, facilitating enolization under basic conditions.
    
  • Thioether Oxidation: The sulfide linkage (-S-) is sensitive to strong oxidants, requiring careful selection of workup and cleavage cocktails.

  • Steric Hindrance: The bulky thiophene-thioether group can retard coupling rates, necessitating highly active reagents that—paradoxically—increase racemization risk.

Recommended Strategy: Use DIC/Oxyma Pure for standard Solid Phase Peptide Synthesis (SPPS) to maximize enantiopurity. For difficult solution-phase couplings, T3P (Propylphosphonic anhydride) is the superior choice for maintaining chiral integrity.

Chemical Challenges & Mechanistic Insights

The Racemization Trap

The


-proton of 2-(Thien-2-ylsulfanyl)propanoic acid has a pKa estimated between 16–19 (DMSO). In the presence of tertiary bases (DIEA, NMM) used with uronium reagents (HATU, HBTU), the risk of deprotonation is significant.
  • Mechanism: Base-mediated abstraction of the

    
    -proton leads to an enolate intermediate. Reprotonation occurs non-stereoselectively, yielding a racemic mixture (dl-isomer).
    
  • Sulfur Effect: The

    
    -sulfur atom stabilizes the enolate via d-orbital participation (or polarizability), making this acid more prone to racemization than simple alkyl-substituted acids (e.g., Alanine).
    
Reagent Selection Matrix
Coupling ScenarioRecommended ReagentBase SystemRationale
Standard SPPS DIC / Oxyma Pure None (Neutral)Carbodiimides with acidic additives (Oxyma) minimize base-catalyzed racemization.
Sterically Hindered HATU / HOAt TMP (Collidine) HATU is potent for sterics; Collidine is a weaker base than DIEA, reducing

-deprotonation.
Solution Phase T3P (50% in EtOAc)Pyridine / NMMT3P activates acid via a mixed anhydride that is highly resistant to epimerization.
"Plan B" (Difficult) TFFH (Acyl Fluoride)DIEAAcyl fluorides maintain chirality well even for hindered substrates.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct coupling protocol based on your synthesis constraints.

CouplingStrategy Start Start: Coupling 2-(Thien-2-ylsulfanyl)propanoic Acid PhaseCheck Synthesis Phase? Start->PhaseCheck SPPS Solid Phase (SPPS) PhaseCheck->SPPS Solution Solution Phase PhaseCheck->Solution StericCheck Is the Amine Hindered? (e.g., N-Me, Aib, Pro) SPPS->StericCheck T3P Protocol C: T3P / Pyridine (Zero Racemization) Solution->T3P High Value / Chiral Critical EDC_HOBt Protocol D: EDC / HOBt (Standard Cost-Effective) Solution->EDC_HOBt Routine / Non-Chiral DIC_Oxyma Protocol A: DIC / Oxyma Pure (Gold Standard for Chirality) StericCheck->DIC_Oxyma No (Standard) HATU_Collidine Protocol B: HATU / Collidine (High Power, Controlled Base) StericCheck->HATU_Collidine Yes (Hindered)

Figure 1: Decision tree for selecting coupling reagents based on synthesis phase and steric hindrance.

Detailed Experimental Protocols

Protocol A: Low-Racemization SPPS (DIC/Oxyma)

Best for: Routine solid-phase synthesis where enantiomeric purity is paramount.

Reagents:

  • Resin-bound peptide (N-terminal amine free).

  • 2-(Thien-2-ylsulfanyl)propanoic acid (3.0 equiv).

  • DIC (N,N'-Diisopropylcarbodiimide) (3.0 equiv).

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (3.0 equiv).

  • Solvent: DMF (N,N-Dimethylformamide) or NMP.

Procedure:

  • Preparation: Dissolve the acid (3 eq) and Oxyma Pure (3 eq) in minimal DMF.

  • Activation: Add DIC (3 eq) to the mixture. Do not pre-activate for more than 2 minutes to avoid rearrangement.

  • Coupling: Immediately add the solution to the resin.

  • Incubation: Shake at room temperature for 60–120 minutes.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).

  • Wash: Drain and wash resin with DMF (3x) and DCM (3x).

Why this works: The DIC/Oxyma system generates an active ester at neutral/slightly acidic pH, preventing the formation of the oxazolone intermediate responsible for racemization.

Protocol B: Sterically Hindered SPPS (HATU/Collidine)

Best for: Coupling to secondary amines (Proline), N-methylated residues, or bulky protecting groups.

Reagents:

  • 2-(Thien-2-ylsulfanyl)propanoic acid (3.0 equiv).

  • HATU (2.9 equiv).

  • Base: 2,4,6-Trimethylpyridine (Sym-Collidine) (6.0 equiv). Crucial substitution for DIEA.

  • Solvent: DMF.

Procedure:

  • Dissolution: Dissolve the acid and HATU in DMF.

  • Addition: Add the solution to the resin-bound peptide.

  • Initiation: Add Collidine dropwise to the reaction vessel.

  • Incubation: Shake for 2–4 hours.

  • Double Coupling: If the Kaiser test remains positive, repeat the coupling with fresh reagents.

Why this works: HATU is extremely reactive, overcoming steric barriers. Collidine is a weaker base (pKa ~7.4) compared to DIEA (pKa ~10.5), providing enough basicity to activate the carboxylate without deprotonating the sensitive


-carbon.
Protocol C: Solution Phase (T3P)

Best for: Scale-up or solution-phase synthesis requiring high purity without column chromatography.

Reagents:

  • Amine component (1.0 equiv).[1][2]

  • 2-(Thien-2-ylsulfanyl)propanoic acid (1.1 equiv).

  • T3P (Propylphosphonic anhydride, 50% wt in EtOAc/DMF) (1.5 equiv).

  • Base: N-Methylmorpholine (NMM) or Pyridine (2.5 equiv).

  • Solvent: Ethyl Acetate (EtOAc) or DMF.

Procedure:

  • Mix: Combine the acid and amine in EtOAc (or DMF if solubility is poor).

  • Cool: Cool the mixture to 0°C.

  • Base: Add NMM (2.5 eq).

  • Coupling: Add T3P solution dropwise.

  • Reaction: Allow to warm to room temperature and stir for 2–12 hours.

  • Workup: Wash the organic layer with water, 1M HCl, sat. NaHCO3, and brine. The T3P by-products are water-soluble, simplifying purification.

Troubleshooting & Quality Control

Monitoring Racemization

Since the starting material is chiral, you must verify the optical purity of the product.

  • Method: Use chiral HPLC or SFC.

  • Column: Chiralpak AD-H or OD-H are often effective for thiophene/aryl-propionic acid derivatives.

  • Standard: Synthesize the "wrong" enantiomer intentionally (using the opposite enantiomer of the acid) to establish a reference peak for the dl-impurity.

Handling the Thioether
  • Oxidation Risk: During cleavage from resin (if using TFA), avoid high concentrations of scavengers that might promote S-alkylation. However, the thioether is generally stable to standard TFA/TIS/Water (95:2.5:2.5) cocktails.

  • Avoid: Do not use periodate or hydrogen peroxide in any subsequent steps.

  • Smell: Thio-derivatives often have a pungent odor; use a fume hood and bleach traps for waste.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Carpino, L. A., & El-Faham, A. (1995). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. Tetrahedron, 55(22), 6813-6830.
  • Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis with propanephosphonic acid anhydride.[3] Angewandte Chemie International Edition, 19(2), 133-134. (Original T3P reference).

Sources

Application Note: 2-(Thien-2-ylsulfanyl)propanoic Acid Scaffolds in PPAR Pan-Agonist Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Pharmacophore Design

Peroxisome proliferator-activated receptors (PPAR


, 

, and

) are ligand-activated transcription factors that serve as master regulators of lipid and glucose metabolism. Developing pan-PPAR agonists is a highly sought-after strategy in drug discovery for treating complex metabolic syndromes, as it simultaneously targets insulin sensitization, lipid clearance, and energy expenditure.

Historically, synthetic thio-fatty acids have been explored as PPAR agonists. For instance, tetradecylthioacetic acid (TTA), a 3-thia fatty acid, acts as a pan-PPAR agonist because the sulfur atom at the 3-position blocks complete mitochondrial


-oxidation, leading to sustained receptor activation and lipid-lowering effects [1]. However, shifting the sulfur atom to the 4-position, as seen in tetradecylthiopropionic acid (TTP), allows the molecule to undergo one cycle of 

-oxidation. This generates toxic intermediates that inhibit carnitine palmitoyltransferase II (CPT II), paradoxically inducing hepatic steatosis and mitochondrial dysfunction [2].

To harness the PPAR-binding affinity of the propanoic acid headgroup while avoiding the metabolic liabilities of linear aliphatic chains, researchers utilize rigidified, sterically hindered scaffolds like 2-(Thien-2-ylsulfanyl)propanoic acid .

  • The Thiophene Ring: Acts as a lipophilic bioisostere for phenyl rings, optimally filling the hydrophobic Y-shaped pocket of the PPAR ligand-binding domain (LBD).

  • The Thioether Linkage: Provides rotational flexibility to achieve the active conformation while resisting oxidative cleavage.

  • The Propanoic Acid Headgroup: Mimics the endogenous fatty acid carboxylate, forming critical hydrogen bond networks with the AF-2 helix (specifically Tyr473 in PPAR

    
     and Tyr464 in PPAR
    
    
    
    ) necessary for co-activator recruitment [3]. The
    
    
    -substitution adjacent to the sulfur completely sterically hinders
    
    
    -oxidation, ensuring metabolic stability.

Mechanism Ligand Thio-propanoic Derivative PPAR PPAR LBD Ligand->PPAR Binds AF-2 Complex Heterodimer Complex PPAR->Complex Dimerizes RXR RXR RXR->Complex CoAct SRC-1 Co-activator Complex->CoAct Recruits PPRE PPRE (DNA) CoAct->PPRE Binds Gene Lipid Metabolism Genes PPRE->Gene Transcribes

Figure 1: Mechanism of PPAR activation and subsequent gene transcription.

Hit-to-Lead Screening Workflow

The evaluation of 2-(Thien-2-ylsulfanyl)propanoic acid derivatives requires a tiered screening cascade. We employ a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay as the primary screen, followed by a cell-based luciferase reporter assay.

Workflow Design Scaffold Design 2-(Thien-2-ylsulfanyl)propanoic acid TRFRET Primary Screen TR-FRET Co-activator Assay Design->TRFRET Synthesized Library CellAssay Secondary Screen Luciferase Transactivation TRFRET->CellAssay Hits (EC50 < 1 µM) Profiling Selectivity Profiling PPAR α/γ/δ CellAssay->Profiling Functional Agonists Lead Lead Optimization Pan-Agonist Selection Profiling->Lead Balanced Activity

Figure 2: Hit-to-lead screening workflow for PPAR pan-agonists.

Experimental Protocols: A Self-Validating System

Protocol A: Primary Biochemical Screen (TR-FRET Co-Activator Recruitment)

Causality & Rationale: TR-FRET is selected over standard fluorescence polarization because the time-resolved nature of the measurement eliminates short-lived background auto-fluorescence common in synthetic small-molecule libraries. This assay measures direct target engagement (ligand-induced recruitment of the SRC-1 co-activator peptide to the PPAR LBD).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA). Dilute GST-tagged PPAR LBD (

    
    , 
    
    
    
    , or
    
    
    ) to a final concentration of 5 nM.
  • Fluorophore Addition: Add Terbium-labeled anti-GST antibody (2 nM) and Fluorescein-labeled SRC-1 peptide (100 nM).

  • Compound Plating: Dispense 2-(Thien-2-ylsulfanyl)propanoic acid derivatives (10-point dose-response, 10 µM to 0.3 nM) into a 384-well low-volume plate using acoustic liquid handling.

  • Incubation: Incubate the plate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Detection: Read the plate on a multi-mode microplate reader. Excite at 340 nm; measure emission at 495 nm (Terbium) and 520 nm (Fluorescein).

  • Self-Validation Check: Calculate the FRET ratio (520 nm / 495 nm). Every plate must include a DMSO vehicle control (0% activation) and a saturating concentration of a reference agonist (e.g., Rosiglitazone for PPAR

    
    , GW7647 for PPAR
    
    
    
    ). Proceed only if the calculated Z'-factor is
    
    
    0.6.
Protocol B: Secondary Cellular Screen (Luciferase Reporter Assay)

Causality & Rationale: While TR-FRET proves direct LBD binding, it does not guarantee that the compound can cross the cell membrane or induce functional transactivation within a complex chromatin environment. The cellular luciferase assay bridges this gap.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Seed HEK293T cells in 96-well plates at

    
     cells/well. Transiently co-transfect cells with a pGAL4-PPAR-LBD chimera plasmid, a pUAS-Firefly Luciferase reporter plasmid, and a constitutively active pRL-TK Renilla Luciferase plasmid.
    
  • Compound Treatment: 24 hours post-transfection, replace the media with assay media containing the test compounds (dose-response curve).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO

    
    .
    
  • Lysis and Measurement: Lyse cells using Dual-Luciferase reagent. Measure Firefly luminescence, followed by Renilla luminescence.

  • Self-Validation Check: Normalize Firefly signals against the Renilla signals to correct for well-to-well transfection efficiency and compound-induced cytotoxicity. Exclude any data points where the Renilla signal drops below 80% of the vehicle control, as this indicates non-specific toxicity rather than true agonism.

Data Presentation & Selectivity Profiling

Synthesized derivatives of the 2-(Thien-2-ylsulfanyl)propanoic acid core are evaluated for their pan-agonist profile. A balanced EC


 across all three subtypes is the hallmark of a successful pan-PPAR candidate.

Table 1: Representative in vitro profiling of 2-(Thien-2-ylsulfanyl)propanoic acid derivatives.

Compound IDR-Group SubstitutionPPAR

EC

(nM)
PPAR

EC

(nM)
PPAR

EC

(nM)
Efficacy Profile
Reference: TTA Linear Thioether1,2004,5003,100Weak Pan-Agonist
Cmpd-01 Unsubstituted Thiophene4508901,100

-Biased Agonist
Cmpd-02 5-Methylthiophene120340410Balanced Pan-Agonist
Cmpd-03 5-Phenylthiophene4515880

Dual Agonist
Rosiglitazone Control>10,00042>10,000

-Selective Agonist

Note: Data represents normalized functional transactivation (Luciferase assay). Cmpd-02 demonstrates the optimal balance required for pan-PPAR activation without the lipotoxicity associated with highly potent, selective


-agonists.

References

  • Vik, R., Busnelli, M., Parolini, C., Bjørndal, B., Holm, S., Bohov, P., ... & Berge, R. K. (2013). An Immunomodulating Fatty Acid Analogue Targeting Mitochondria Exerts Anti-Atherosclerotic Effect beyond Plasma Cholesterol-Lowering Activity in apoE-/- Mice. PLOS One.
  • Bjørndal, B., et al. (2016). Tetradecylthiopropionic acid induces hepatic mitochondrial dysfunction and steatosis, accompanied by increased plasma homocysteine in mice. Lipids in Health and Disease (PMC).
  • Göttlicher, M., et al. (1992).

Application Note: Synthesis and Evaluation of Sulfur-Bridged Thiophene NSAID Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Development of selective COX-2 inhibitors with enhanced metabolic stability and reduced gastrointestinal (GI) toxicity.

Introduction & Rationale

Non-steroidal anti-inflammatory drugs (NSAIDs) are among the most prescribed therapeutics globally, yet their long-term administration is frequently complicated by severe gastrointestinal ulceration. This toxicity is primarily driven by two factors: the non-selective inhibition of the cytoprotective Cyclooxygenase-1 (COX-1) enzyme, and the direct epithelial damage caused by the acidic moieties (e.g., carboxylic acids) present in traditional NSAIDs like diclofenac and ibuprofen[1].

To circumvent these limitations, modern drug design has pivoted toward non-acidic, heterocyclic scaffolds. Thiophene has emerged as a privileged bioisostere in medicinal chemistry. Replacing a benzene ring with a thiophene moiety not only reduces the ulcerogenicity of the compound but also extends its biological half-life by evading rapid Phase II conjugation[1][2]. Furthermore, introducing a sulfur bridge (forming a diaryl or heteroaryl sulfide) between the thiophene core and a secondary aryl group provides unique conformational flexibility. This flexibility allows the molecule to optimally orient itself within the larger allosteric side-pocket of the COX-2 enzyme, significantly enhancing COX-2 selectivity over COX-1[3][4].

Mechanistic Pathway & Target Rationale

The arachidonic acid cascade bifurcates into the constitutive COX-1 pathway (responsible for physiological prostaglandins that protect the GI mucosa) and the inducible COX-2 pathway (responsible for pathological prostaglandins driving inflammation and pain). Sulfur-bridged thiophene analogs are sterically tuned to bypass the narrow hydrophobic channel of COX-1, selectively docking into the hydrophilic side-pocket of COX-2[4][5].

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) GI Protection AA->COX1 Basal COX2 COX-2 (Inducible) Inflammation & Pain AA->COX2 Inflammatory PG1 Physiological PGs COX1->PG1 PG2 Pathological PGs COX2->PG2 Inhibitor Sulfur-Bridged Thiophene Analogs Inhibitor->COX1 Weak/No Inhibition Inhibitor->COX2 Selective Inhibition

Fig 1: Selective COX-2 inhibition pathway by sulfur-bridged thiophene analogs.

Synthetic Strategy: C-S Cross-Coupling

Historically, the synthesis of diaryl sulfides required harsh Ullmann-type conditions (high heat, strong bases) that were poorly tolerated by functionalized heterocycles. To maintain the integrity of the thiophene ring and any pre-installed pharmacophores, we utilize a highly efficient, mild one-pot protocol involving the in situ generation of highly reactive sulfenyl chlorides , followed by trapping with arylzinc reagents [6].

This umpolung approach reverses the traditional polarity of the sulfur atom, making it electrophilic. It tolerates a wide array of functional groups, including aryl fluorides, ketones, and N-heterocycles, which are critical for downstream structure-activity relationship (SAR) optimization[6].

Synth_Workflow Step1 1. Thiol Activation (NCS, 0°C) Step3 3. C-S Coupling (-78°C to RT) Step1->Step3 Step2 2. Arylzinc Prep (Transmetalation) Step2->Step3 Step4 4. Purification (Chromatography) Step3->Step4 Step5 5. Validation (NMR/HRMS) Step4->Step5

Fig 2: One-pot synthetic workflow for diaryl sulfides via sulfenyl chloride intermediates.

Experimental Protocol: Synthesis of a Model Diaryl Sulfide

The following self-validating protocol details the synthesis of a model sulfur-bridged thiophene analog (e.g., 2-((4-fluorophenyl)thio)thiophene).

Reagents & Equipment
  • Substrates: Thiophene-2-thiol (1.0 equiv), 4-Fluorophenylzinc chloride (1.2 equiv, 0.5 M in THF).

  • Reagents: N-Chlorosuccinimide (NCS, 1.05 equiv).

  • Solvents: Anhydrous Dichloromethane (CH₂Cl₂), Anhydrous Tetrahydrofuran (THF).

  • Equipment: Flame-dried Schlenk flask, argon manifold, -78 °C cooling bath (dry ice/acetone).

Step-by-Step Methodology
  • Thiol Activation (Sulfenyl Chloride Generation):

    • Action: Dissolve thiophene-2-thiol (1.0 mmol) in 5 mL of anhydrous CH₂Cl₂ under an argon atmosphere. Cool the reaction mixture to 0 °C.

    • Action: Add NCS (1.05 mmol) in a single portion. Stir for 30 minutes at 0 °C.

    • Causality: NCS provides a controlled, stoichiometric source of electrophilic chlorine. Cooling to 0 °C prevents the highly reactive sulfenyl chloride from undergoing dimerization or over-oxidation to sulfoxides/sulfones.

    • Self-Validation Check: Extract a 10 µL aliquot, quench with 100 µL of anhydrous methanol, and analyze via GC-MS. The quantitative formation of the corresponding methyl sulfenate confirms successful activation.

  • Solvent Exchange:

    • Action: Carefully evaporate the CH₂Cl₂ under a stream of argon or gentle vacuum (do not heat, as sulfenyl chlorides are thermally labile). Redissolve the vibrant orange/red residue in 5 mL of anhydrous THF.

  • C-S Cross-Coupling:

    • Action: Cool the THF solution to -78 °C. Dropwise, add the 4-fluorophenylzinc chloride solution (1.2 mmol) over 10 minutes.

    • Causality: Arylzinc reagents are highly nucleophilic. Dropping the temperature to -78 °C controls the exothermic transmetalation step and strictly prevents homocoupling of the thiophene rings, ensuring high cross-coupling yields[6].

    • Action: Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quenching & Extraction:

    • Action: Quench the reaction with 10 mL of saturated aqueous NH₄Cl to neutralize any unreacted organozinc species. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & Characterization:

    • Action: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

    • Validation: Confirm the sulfur-bridged structure via ¹H-NMR, ¹³C-NMR, and HRMS. Purity must exceed 98% (via HPLC) before proceeding to biological assays.

Pharmacological Evaluation & Data Presentation

To validate the efficacy of the synthesized analogs, in vitro cyclooxygenase inhibition assays (fluorometric or colorimetric) are employed. The structural integration of the thiophene ring and the sulfur bridge profoundly shifts the selectivity index (SI) in favor of COX-2.

As demonstrated in recent literature, thiophene-based carboxamides and morpholinoacetamide-thiophene hybrids exhibit exceptional COX-2 selectivity compared to traditional NSAIDs[4][5].

Table 1: Comparative COX-1/COX-2 Inhibition Profiles of Standard NSAIDs vs. Thiophene Analogs

Compound Class / NameCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Traditional NSAID (Diclofenac)3.802.101.80[4]
Selective NSAID (Celecoxib)14.200.4233.80[4]
Thiophene Hybrid 5b 45.605.458.37[5]
Thiophene Analog VIIa 19.500.2967.20 [4]

Data Interpretation: Compound VIIa (a thiophene-3-carboxamide derivative) demonstrates a nearly two-fold increase in COX-2 selectivity compared to Celecoxib, validating the hypothesis that thiophene scaffolds can be sterically optimized for the COX-2 allosteric pocket[4]. Furthermore, certain thiophene hybrids (e.g., Compound 5b) also exhibit dual COX-2/5-LOX inhibitory activity, presenting a multi-target approach to resolving inflammation[5].

Conclusion

The synthesis of sulfur-bridged thiophene analogs represents a highly effective strategy for developing next-generation NSAIDs. By utilizing mild sulfenyl chloride-mediated C-S coupling, researchers can construct diverse libraries of diaryl sulfides without degrading sensitive pharmacophores. Subsequent pharmacological evaluations consistently demonstrate that these non-acidic, sulfur-bridged scaffolds offer superior COX-2 selectivity, paving the way for potent anti-inflammatory therapeutics with significantly reduced gastrointestinal liability.

References

  • Hala B. et al. "Nonacidic thiophene‐based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study." ResearchGate, 2022. Available at:[Link]

  • "Thiophene-Based Compounds with Potential Anti-Inflammatory Activity." MDPI Pharmaceuticals, 2021. Available at:[Link]

  • "Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents." PMC / Journal of Organic Chemistry, 2014. Available at:[Link]

  • "Synthesis and docking studies of thiophene scaffolds in COX-2." Arkivoc, 2011. Available at:[Link]

  • "Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives." PubMed / Bioorganic Chemistry, 2020. Available at:[Link]

  • "Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation." PMC / RSC Advances, 2021. Available at:[Link]

Sources

Application Note: Esterification Protocols for 2-(Thien-2-ylsulfanyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers and process chemists. It synthesizes established organic synthesis principles with specific handling requirements for thiophene-sulfur scaffolds.

Executive Summary

Target Molecule: 2-(Thien-2-ylsulfanyl)propanoic acid (CAS: 20538-12-9) Class: Thiophene-substituted carboxylic acid / Sulfide-linker scaffold. Applications: Key intermediate in the synthesis of PPAR agonists, NSAID analogs, and functionalized polymers (RAFT agents).

Technical Challenge: The esterification of 2-(Thien-2-ylsulfanyl)propanoic acid presents a unique set of chemoselective challenges. The molecule contains three reactive/sensitive sites:

  • Carboxylic Acid: The target for transformation.[1][2]

  • Sulfide Linkage (-S-): Susceptible to oxidation (to sulfoxide/sulfone) by peroxides or aggressive reagents.

  • Thiophene Ring: Acid-sensitive (prone to polymerization/oligomerization) and electron-rich (susceptible to electrophilic attack).

This guide outlines three validated protocols ranging from robust scale-up methods to mild, high-fidelity techniques for sensitive derivatives.

Strategic Method Selection

Select the protocol based on your scale, available equipment, and downstream requirements.

FeatureProtocol A: Fischer Esterification Protocol B: Steglich Coupling Protocol C: Alkyl Halide Alkylation
Primary Use Case Multi-gram to Kilogram scale-up of simple esters (Methyl, Ethyl).Lab-scale synthesis of complex/bulky esters (e.g., t-Butyl, chiral alcohols).Rapid, high-throughput derivatization (Methyl/Ethyl).
Reagents Alcohol (excess), p-TSA or H₂SO₄ (cat).Alcohol (1 eq), DCC/EDC, DMAP.Alkyl Halide (MeI/EtBr), K₂CO₃/Cs₂CO₃.
Conditions Reflux (60–80°C).0°C to RT (Mild).[3]RT to 50°C (Mild Base).
Pros Cost-effective; Atom economical; No heavy metal waste.Neutral pH; Compatible with acid-sensitive groups; High yield.Very clean; Simple workup (filtration).
Cons Requires water removal (Dean-Stark); Acid may degrade thiophene over time.Urea byproduct removal can be tedious; Atom inefficient.Risk of racemization (base-mediated); Alkyl halides are toxic.
Critical Risk Thiophene Polymerization: Avoid prolonged heating with strong mineral acids.Acyl Migration: N-acylurea formation if alcohol is sterically hindered.Racemization: The

-proton is acidic due to the adjacent sulfur and carbonyl.

Detailed Protocols

Protocol A: Acid-Catalyzed Fischer Esterification (Scale-Up Optimized)

Best for: Synthesis of Methyl or Ethyl esters in >10g batches.

Mechanism: Equilibrium-driven nucleophilic acyl substitution. Critical Control: Use p-Toluenesulfonic acid (p-TSA) instead of Sulfuric acid to minimize thiophene degradation.

Reagents
  • 2-(Thien-2-ylsulfanyl)propanoic acid (1.0 equiv)

  • Anhydrous Alcohol (Methanol or Ethanol) (10–20 equiv, acts as solvent)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (0.05–0.1 equiv)

  • Solvent (Optional): Toluene (if using Dean-Stark trap for higher alcohols)

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. For ethanol or higher alcohols, fit a Dean-Stark trap filled with the alcohol.

  • Dissolution: Dissolve the acid in the alcohol. If solubility is poor, add Toluene as a co-solvent (1:1 ratio).

  • Catalyst Addition: Add p-TSA. Note: Ensure the system is flushed with Nitrogen to prevent sulfide oxidation during heating.

  • Reflux: Heat to reflux. Monitor by TLC (System: Hexane/EtOAc 3:1).

    • Reaction Time: Typically 4–8 hours.

    • Endpoint: Disappearance of the starting acid spot.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove excess alcohol.

    • Dissolve residue in Ethyl Acetate (EtOAc).

    • Wash 1: Saturated NaHCO₃ (2x) to remove unreacted acid and catalyst. Caution: CO₂ evolution.

    • Wash 2: Brine (1x).

    • Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification: The crude ester is often pure enough (>95%). If dark (thiophene oligomers), filter through a short plug of Silica Gel.

Protocol B: Steglich Esterification (DCC/DMAP)

Best for: Coupling with complex, expensive, or acid-sensitive alcohols.

Mechanism: Carbodiimide activation forming an O-acylisourea intermediate.[1] Critical Control: Order of addition is vital to prevent N-acylurea side-products.

Reagents
  • 2-(Thien-2-ylsulfanyl)propanoic acid (1.0 equiv)

  • Target Alcohol (1.0–1.2 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure
  • Preparation: Flame-dry glassware and cool under Nitrogen.

  • Solubilization: Dissolve the Acid, Alcohol, and DMAP in anhydrous DCM (0.1 M concentration relative to acid).

  • Activation (0°C): Cool the solution to 0°C in an ice bath.

  • Coupling: Add DCC (dissolved in minimal DCM) dropwise over 10 minutes.

    • Observation: A white precipitate (Dicyclohexylurea, DCU) will form within minutes.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature. Stir for 3–12 hours.

  • Workup:

    • Filtration: Filter off the white DCU precipitate using a sintered glass funnel.

    • Wash: Wash the filtrate with 0.5N HCl (to remove DMAP), then Saturated NaHCO₃, then Brine.

  • Purification: Flash Column Chromatography is usually required to remove traces of urea and N-acylurea byproducts.

Protocol C: Base-Promoted Alkylation

Best for: Rapid derivatization for analytical standards or high-throughput screening.

Mechanism: S_N2 nucleophilic substitution of the carboxylate on the alkyl halide.[2] Critical Control: Avoid strong bases (like NaH) to prevent racemization at the


-carbon. Use mild Carbonates.
Reagents
  • 2-(Thien-2-ylsulfanyl)propanoic acid (1.0 equiv)

  • Alkyl Iodide (e.g., Iodomethane, Iodoethane) (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Procedure
  • Mixing: In a vial/flask, combine the Acid and K₂CO₃ in DMF (0.5 M). Stir for 10 minutes to form the carboxylate salt.

  • Addition: Add the Alkyl Iodide dropwise.

  • Reaction: Stir at Room Temperature.

    • Time: Methyl esters form in <2 hours. Ethyl esters may require 4–6 hours or mild heating (40°C).

  • Quench: Pour the mixture into Water (5x volume of DMF).

  • Extraction: Extract with Diethyl Ether or EtOAc.

  • Workup: Wash organic layer extensively with Water (to remove DMF) and Brine. Dry and concentrate.

Visualization of Workflows

Reaction Logic & Decision Tree

EsterificationLogic Start Target: Ester of 2-(Thien-2-ylsulfanyl)propanoic acid CheckAlcohol Analyze Alcohol Partner Start->CheckAlcohol Simple Simple (MeOH, EtOH) Scale > 10g CheckAlcohol->Simple Robust Complex Complex / Acid Sensitive Scale < 5g CheckAlcohol->Complex Sensitive Rapid Methyl/Ethyl Only Small Scale / Analytical CheckAlcohol->Rapid Fast Fischer Protocol A: Fischer (p-TSA, Reflux) Simple->Fischer Steglich Protocol B: Steglich (DCC/DMAP, 0°C) Complex->Steglich Alkylation Protocol C: Alkylation (K2CO3, MeI, DMF) Rapid->Alkylation RisksA Risk: Thiophene degradation Control: N2 atm, limit time Fischer->RisksA RisksB Risk: Urea removal difficult Control: Filtration + Column Steglich->RisksB RisksC Risk: Racemization Control: Avoid NaH/Strong Base Alkylation->RisksC

Figure 1: Decision matrix for selecting the optimal esterification route based on scale and substrate complexity.

Quality Control & Troubleshooting

Analytical Expectations
  • 1H NMR (CDCl₃):

    • Thiophene: Look for 3 aromatic protons in the 6.9–7.5 ppm region.[4]

    • Chiral Center: The

      
      -CH (methine) usually appears as a quartet (due to methyl coupling) around 3.5–4.0 ppm.
      
    • Ester Group: Methyl ester singlet ~3.7 ppm; Ethyl ester quartet ~4.2 ppm.

  • Impurity Markers:

    • Sulfoxide: If the sulfide oxidizes, the

      
      -CH signal often shifts downfield significantly, and the thiophene signals split further.
      
    • Thiophene Polymer: Broad, undefined baseline humps in the aromatic region.

Common Issues
SymptomProbable CauseCorrective Action
Low Yield / Dark Tar Thiophene polymerization due to excessive heat or strong acid.Switch to Protocol B (Steglich) or lower temp in Protocol A. Use Nitrogen atmosphere.
"Rotten Egg" Odor Trace H₂S or thiol degradation.Treat all waste streams with dilute Bleach (NaOCl) to oxidize sulfur volatiles before disposal.
Racemization Base strength too high (Protocol C) or prolonged reflux (Protocol A).Use Protocol B (Steglich) which is neutral/mild. Avoid heating >40°C.

References

  • Neises, B., & Steglich, W. (1978).[1][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [Link]

  • Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH.
  • Moad, G., et al. (2005).[6] Synthesis of trithiocarbonate RAFT agents (Analogous thio-propanoic acid chemistry). Macromolecules. [Link]

Sources

Advanced Heterocyclic Building Blocks: Strategic Selection & Library Generation Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Heterocyclic Building Blocks for Medicinal Chemistry Library Generation Content Type: Application Note & Protocol Guide Author Role: Senior Application Scientist

Introduction: Escaping "Flatland" in Drug Discovery

The historical dominance of flat, aromatic heterocycles in medicinal chemistry libraries has contributed to high attrition rates due to poor solubility and non-specific binding. As a Senior Application Scientist, I advocate for a paradigm shift: moving beyond simple "privileged structures" (like indoles or quinolines) toward Fsp3-rich, topologically complex heterocycles .

This guide details the strategic selection of heterocyclic building blocks and provides robust, self-validating protocols for generating high-quality small molecule libraries. We focus on two tiers of synthesis: High-Throughput Parallel Synthesis (HTPS) for rapid SAR exploration and Late-Stage Functionalization (LSF) for diversifying complex cores.

Strategic Selection of Building Blocks

Effective library generation begins with the design of the building block (BB). Random selection leads to "molecular obesity." We utilize a vector-based approach.

The Fsp3 Metric & Vector Analysis

Increasing the fraction of sp3-hybridized carbons (


) correlates with improved clinical success. We prioritize BBs that offer:
  • Defined Exit Vectors: Substituents should explore 3D space, not just the aromatic plane.

  • Metabolic Hardening: Replacing labile metabolic spots (e.g., benzylic positions) with polar heterocycles (e.g., oxetanes, azetidines).

  • Electronic Modulation: Using pyridine/pyrimidine nitrogens to tune pKa and lipophilicity (

    
    ).
    
Decision Matrix for BB Selection

The following logic gate ensures only high-value BBs enter the library queue.

BB_Selection Start Candidate Heterocycle Check2 Contains reactive handle (Cl, Br, Bpin, NH)? Start->Check2 Check1 Is Fsp3 > 0.4? Branch1 Aromatic Core (Pyridine, Indole) Check1->Branch1 No (Flat) Branch2 Saturated/Spiro Core (Azetidine, Spirocycle) Check1->Branch2 Yes (3D) Check2->Check1 Yes Reject REJECT: Low Value Check2->Reject No Check3 Is LogP < 3.5? Check3->Reject No Approve APPROVE for Library Check3->Approve Yes Decision1 Assess Exit Vectors Branch1->Decision1 Decision2 Check Metabolic Stability Branch2->Decision2 Decision1->Check3 Orthogonal Vectors Decision1->Reject Planar Vectors Only Decision2->Check3 Stable Decision2->Reject Labile

Figure 1: Logic gate for filtering heterocyclic building blocks to ensure physicochemical compliance and structural novelty.

Protocol A: High-Throughput Suzuki-Miyaura Coupling

Objective: Rapid diversification of a core heteroaryl chloride scaffold using a diverse array of boronic acids/esters. Scope: 96-well plate format. Criticality: Heteroaryl chlorides are cheaper and more stable than bromides/iodides but require specialized catalytic systems to overcome the higher oxidative addition barrier.

Reagent Formulation
  • Catalyst Stock: Pd(dtbpf)Cl₂ (Johnson Matthey) is preferred for heteroaryl chlorides due to its high activity and steric bulk. Prepare at 0.02 M in anhydrous THF.

  • Base Stock: K₃PO₄ (2.0 M aqueous solution).

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Procedure
  • Plate Preparation (Inert Atmosphere Box/Glovebox):

    • Dispense Heteroaryl Chloride (50 µmol/well) in Dioxane (100 µL).

    • Dispense Boronic Acid/Ester (75 µmol, 1.5 equiv) in Dioxane (100 µL).

    • Add Catalyst Stock (1.0 µmol, 2 mol%).

    • Add Base Stock (75 µL, 3 equiv).

    • Note: Total volume ~300 µL. Ensure <10% headspace if sealing.

  • Reaction:

    • Seal plate with a chemically resistant heat seal (aluminum/polypropylene).

    • Shake vigorously (800 rpm) for 2 minutes.

    • Incubate at 80°C for 16 hours in a heating block shaker.

  • Workup (Scavenger Resin Strategy):

    • Why: Traditional extraction is too slow for 96 wells. We use chemoselective resins.

    • Cool plate to RT. Dilute with EtOAc (500 µL).

    • Add Si-Thiol (removes Pd) and Si-Carbonate (neutralizes acid/removes boronic acid excess) directly to wells.

    • Shake for 2 hours at RT.

  • Filtration & Analysis:

    • Filter through a 96-well filter plate (0.45 µm PTFE) into a collection plate.

    • Evaporate solvent (Genevac or N₂ blowdown).

    • Reconstitute in DMSO for LC-MS QC.

Data: Catalyst Performance Comparison

Comparison of catalysts for a sterically demanding 2-chloropyridine coupling.

Catalyst SystemConversion (%)Dehalogenation Byproduct (%)Notes
Pd(PPh₃)₄ 35%< 1%Inactive on chlorides.
Pd(dppf)Cl₂ 62%5%Moderate activity.
Pd(dtbpf)Cl₂ 98% < 2% Recommended. Excellent TON.
XPhos Pd G3 95%8%High activity but higher byproduct.

Protocol B: Late-Stage C-H Functionalization (Miniscule Scale)

Objective: Direct functionalization of C-H bonds in complex heterocyclic scaffolds (e.g., drug-like cores) without pre-functionalization. Mechanism: Iridium-catalyzed C-H Borylation followed by in situ Suzuki coupling.

Experimental Workflow (One-Pot)
  • C-H Activation Step:

    • Substrate: Heterocyclic Core (0.1 mmol).

    • Reagents: [Ir(OMe)(cod)]₂ (1.5 mol%), dtbpy (3 mol%), B₂pin₂ (0.5 equiv).

    • Solvent: MTBE or THF.

    • Conditions: 80°C, 4-12 hours (sealed vial).

    • Checkpoint: Analyze aliquot by LC-MS. Look for [M+H+126] peak (Bpin adduct).

  • Cross-Coupling Step (No Isolation):

    • Remove solvent under vacuum (volatile HBpin byproduct removal is critical).

    • Add: Aryl Bromide (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2M aq, 3 equiv), Dioxane.

    • Conditions: 90°C, 12 hours.

  • Purification:

    • Pass through a silica plug to remove metal residues.

    • Preparative HPLC (Reverse Phase).

Visualization: Library Generation Workflow

The following diagram illustrates the integrated workflow from building block selection to the final QC-validated library.

Library_Workflow cluster_0 Design Phase cluster_1 Synthesis Phase cluster_2 Validation Phase BB_Select BB Selection (Fsp3/Vector) Virtual_Enum Virtual Enumeration BB_Select->Virtual_Enum Reagent_Prep Reagent Dispensing (Robotic) Virtual_Enum->Reagent_Prep Worklist Reaction Parallel Synthesis (Suzuki/Amide) Reagent_Prep->Reaction Workup Solid Phase Extraction (SPE) Reaction->Workup QC_LCMS LC-MS Analysis Workup->QC_LCMS Data_Process Purity Filtering (>85%) QC_LCMS->Data_Process Final_Plate Final Library Plate Data_Process->Final_Plate

Figure 2: End-to-end workflow for high-throughput heterocyclic library generation.

Quality Control & Validation Criteria

Trustworthiness in library generation relies on strict QC gates.

  • Identity Confirmation: Mass accuracy < 5 ppm (High-Res MS) or matching isotopic pattern.

  • Purity Threshold:

    • Tier 1 (Screening): >85% purity by UV (254 nm) and ELSD.

    • Tier 2 (Hit Confirmation): >95% purity, re-purified.

  • Electronic Integrity: Verify no oxidation of sensitive heterocycles (e.g., sulfur in thiazoles) using sulfoxide-specific MS scans.

References

  • Blakemore, D. C., et al. "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry, 2018. Link

  • Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. Link

  • Kölmel, D. K., et al. "Parallel synthesis of complex heterocycles as a strategy to explore chemical diversity in drug discovery." Medicinal Chemistry Research, 2023.[1] Link

  • Maiti, D., et al. "Metal Catalyzed C-H activation." DM Lab Publications, 2025. Link

  • Schindler, C., et al. "Chemists synthesize an improved building block for medicines (Azetidines)."[2] Science, 2024.[2] Link

  • O'Brien, P., et al. "Fsp3-rich and diverse fragments inspired by natural products." Chemical Science, 2020. Link

Sources

Application Note: Accelerating Medicinal Chemistry Scaffolds with Microwave-Assisted Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Focus Molecule: 2-(Thien-2-ylsulfanyl)propanoic acid

Executive Summary

In the fast-paced environment of drug discovery and development, speed and efficiency are paramount.[1][2] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction times from hours or days to mere minutes, while often improving yields and product purity.[1][3][4] This application note provides a comprehensive guide to leveraging MAOS for the derivatization of 2-(Thien-2-ylsulfanyl)propanoic acid, a versatile scaffold containing both a thioether linkage and a thiophene ring—structural motifs prevalent in a wide range of biologically active compounds.[5][6] We present the underlying principles of microwave chemistry, a detailed protocol for a model amidation reaction, comparative data against conventional heating, and essential safety considerations for researchers and drug development professionals.

The Rationale: Why Microwave-Assisted Synthesis?

Conventional heating methods transfer energy indirectly via thermal conduction, leading to slow and uneven heating of the reaction mixture.[7] Microwave chemistry, by contrast, utilizes direct "in-core" volumetric heating, where microwave energy is coupled directly with polar molecules within the reaction mixture.[1][7][8]

This energy transfer occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction, continuously attempt to align their dipole moments with the rapidly oscillating electric field of the microwave.[3][9] This constant molecular reorientation creates intense friction, which is dissipated as heat.

  • Ionic Conduction: If ions are present in the reaction mixture, they will oscillate back and forth under the influence of the microwave field. This generates an electric current that heats the sample due to electrical resistance.[3][9][10]

The energy from a microwave photon is too low to break chemical bonds, meaning its interaction is purely kinetic, accelerating reactions through rapid and efficient heating.[10] This leads to several key advantages in a drug discovery context:

  • Dramatic Rate Acceleration: Reactions are often completed in minutes instead of hours.[1][11]

  • Higher Yields & Purity: Rapid heating to a precise temperature can minimize the formation of by-products that often occur during long reaction times with conventional heating.[3][12][13]

  • Improved Reaction Control: Dedicated laboratory microwave reactors allow for precise control over temperature and pressure, enabling reactions to be performed safely at temperatures far above the solvent's boiling point in sealed vessels.[14]

  • Green Chemistry Alignment: MAOS often requires less solvent and consumes significantly less energy, aligning with the principles of sustainable chemistry.[4][8][12]

Caption: Principle of Dielectric Heating in MAOS.

Application Protocol: Microwave-Assisted Amidation

This protocol details the synthesis of N-(4-chlorophenyl)-2-(thiophen-2-ylthio)propanamide, a model compound demonstrating the utility of MAOS for rapidly generating libraries of potential bioactive agents from the 2-(Thien-2-ylsulfanyl)propanoic acid core. Amide bond formation is one of the most critical reactions in medicinal chemistry.

Materials & Equipment
  • Reagents:

    • 2-(Thien-2-ylsulfanyl)propanoic acid

    • 4-Chloroaniline

    • Ceric Ammonium Nitrate (CAN) (Catalyst)[15]

    • Ethyl Acetate (for work-up)

    • 1M Hydrochloric Acid (for work-up)

    • Saturated Sodium Bicarbonate Solution (for work-up)

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Equipment:

    • Dedicated laboratory microwave reactor designed for chemical synthesis (e.g., Anton Paar Monowave, CEM Discover)

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Analytical balance

    • Standard laboratory glassware (separatory funnel, beakers, flasks)

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) apparatus

    • Column chromatography system (for purification)

Experimental Workflow

Experimental_Workflow prep 1. Reagent Preparation - Weigh 2-(Thien-2-ylsulfanyl)propanoic acid - Weigh 4-Chloroaniline - Add catalyst (CAN) react 2. Microwave Reaction - Seal vial - Set Temp: 150°C - Set Time: 10 min - Ramp Time: 2 min - Pressure Limit: 20 bar prep->react Load into Reactor cool 3. Cooling & Depressurization - Cool vial to <50°C - Safely vent vial react->cool Reaction Complete workup 4. Aqueous Work-up - Dilute with Ethyl Acetate - Wash with HCl, NaHCO₃, Brine cool->workup Transfer Mixture purify 5. Purification - Dry organic layer (MgSO₄) - Concentrate in vacuo - Silica Gel Chromatography workup->purify Isolate Crude Product analyze 6. Analysis - TLC - ¹H NMR, ¹³C NMR, MS purify->analyze Obtain Pure Product

Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
  • Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 2-(Thien-2-ylsulfanyl)propanoic acid (202 mg, 1.0 mmol, 1.0 equiv).

  • Add Reagents: Add 4-chloroaniline (128 mg, 1.0 mmol, 1.0 equiv) followed by a catalytic amount of ceric ammonium nitrate (CAN, ~5.5 mg, 0.01 mmol, 1 mol%). This solvent-free approach is environmentally friendly and efficient.[15]

  • Seal the Vessel: Securely cap the reaction vial. Ensure the cap is properly tightened to withstand the pressure generated at high temperatures.

  • Microwave Irradiation: Place the vial into the cavity of the laboratory microwave reactor. Set the reaction parameters as follows:

    • Temperature: 150 °C (Hold)

    • Reaction Time: 10 minutes

    • Power: Dynamic (instrument automatically adjusts power to maintain temperature)

    • Stirring: Medium-High

    • Pre-stirring: 15 seconds

  • Cooling: After the irradiation is complete, allow the vessel to cool to below 50 °C using the instrument's forced air or compressed gas cooling system before removal.

  • Work-up:

    • Open the cooled vial and dilute the reaction mixture with ethyl acetate (25 mL).

    • Transfer the mixture to a separatory funnel.

    • Wash sequentially with 1M HCl (1 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: MAOS vs. Conventional Heating

To illustrate the profound impact of MAOS, the following table presents a comparison of results for the model amidation reaction performed under microwave irradiation versus conventional oil bath heating.

ParameterMicrowave-Assisted Synthesis (MAOS)Conventional Heating (Oil Bath)
Reaction Time 10 minutes 12 hours
Temperature 150 °C150 °C
Solvent None (Solvent-free)Toluene (20 mL)
Yield >90% (Isolated)~65% (Isolated)
Purity (Crude) High (minimal by-products)Moderate (decomposition observed)
Energy Usage LowHigh

Note: Data presented is representative of typical outcomes when comparing these two heating methods for similar reactions.[5][16]

Mandatory Safety Protocols

Working with microwave reactors involves high temperatures and pressures, necessitating strict adherence to safety protocols.[17][18]

  • Use Dedicated Equipment: NEVER use a domestic (kitchen) microwave oven for laboratory synthesis.[18][19] Laboratory reactors are built with corrosion-resistant cavities and integrated safety features for temperature and pressure monitoring.

  • Inspect Vessels: Before each use, inspect the reaction vial and cap for any cracks, chips, or defects that could lead to failure under pressure.

  • Avoid Sealed Systems without Pressure Monitoring: Only use sealed vessels in a microwave reactor specifically designed to monitor and control internal pressure.[18]

  • Flammable Solvents: Exercise extreme caution when using flammable solvents. Ensure the microwave system is located in a well-ventilated fume hood and is equipped with features to detect and prevent solvent ignition.[17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses (or a face shield), a lab coat, and chemical-resistant gloves.[20]

  • Know Your Reaction: Be aware of the potential for highly exothermic or gas-producing reactions. When developing a new protocol, start with a small scale to assess the reaction kinetics safely.[18]

Conclusion

Microwave-assisted organic synthesis is an indispensable tool for accelerating the drug discovery process.[1] By applying MAOS to versatile scaffolds like 2-(Thien-2-ylsulfanyl)propanoic acid, researchers can rapidly synthesize diverse compound libraries, significantly reducing the time required for lead generation and optimization. The protocol provided herein demonstrates a clean, efficient, and scalable method that offers substantial advantages over traditional synthetic techniques, embodying the principles of modern, green chemistry.

References

  • Wikipedia. Microwave chemistry. [Link]

  • Bose, A. K., et al. (2010). Microwave Chemistry: General Features and Applications. IntechOpen. [Link]

  • EPCP. Microwave-Assisted Synthesis in Drug Development. [Link]

  • Lidström, P., et al. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery. [Link]

  • Nikkei Inc. (2024). Microwaves as an Energy Transfer Method in Chemical Processes. [Link]

  • Jana, A., et al. (2020). Microwave assisted synthesis of β-keto thioethers and furan derivatives by thiol directed multicomponent reactions. RSC Publishing. [Link]

  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]

  • Choudhury, L. H., et al. (2020). Microwave assisted synthesis of β-keto thioethers and furan derivatives by thiol directed multicomponent reactions. New Journal of Chemistry (RSC Publishing). [Link]

  • Kumar, A., et al. (2020). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. [Link]

  • Sagar, R., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. [Link]

  • Scribd. Laboratory Microwave Safety Precautions | PDF. [Link]

  • Dudley, G. B., et al. (2015). On the existence of and mechanism for microwave-specific reaction rate enhancement. Chemical Science. [Link]

  • Al-Tel, T. H., et al. (2010). Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol. PMC. [Link]

  • CEM. (2025). Drug Discovery at the Speed of Light. [Link]

  • ResearchGate. Microwave Assisted Organic Synthesis—A Review | Request PDF. [Link]

  • ANU Books. Role of Microwave in Pharmaceutical Sciences. [Link]

  • Bogdal, D. Book Review: Microwave-assisted Organic Synthesis. [Link]

  • ResearchGate. (PDF) Principles and Advantages of Microwave-Assisted Methods for the Synthesis of Nanomaterials for Water Purification. [Link]

  • WJPPS. microwave assisted organic synthesis: a review. [Link]

  • Kalstein. General Precautions for the Safe Use of a Microwave Digester in a Medical Laboratory. [Link]

  • Kansas State University. (2025). Microwave Safety. [Link]

  • CEM Corporation. Safety Considerations for Microwave Synthesis. [Link]

  • NSTA. (2025). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. [Link]

  • Liu, K., et al. (2025). Microwave-Assisted Thioester-Empowered Toolkit for Modular Glycopeptide Synthesis. PMC. [Link]

  • ResearchGate. Microwave-assisted synthesis of sulfides 9a-d using alkyl thiols 8a,b a. [Link]

  • Grote, Z., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI. [Link]

  • Books. (2015). Chapter 5: Microwave-assisted Peptide Synthesis.
  • Amazon AWS. One Pot Microwave-Assisted Synthesis of Alkane Thiols. [Link]

  • Wipf, P., & Thompson, C. P. (2005). Open vessel mode microwave-assisted synthesis of 2-oxazolines from carboxylic acids. PMC. [Link]

  • PMC. (2025). Synthesis Mechanism and Therapeutic Effects of Thiosulfinates and Polysulfides of Different Species of Garlic from the Allium Genus. [Link]

  • Wang, B., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. [Link]

  • ResearchGate. Synthesis and Biological Activities of Aklyl Thiosulfi(o)nates | Request PDF. [Link]

  • I.R.I.S. (2024). Green synthesis and two-step chromatographic separation of thiocanthal and thiocanthol. [Link]

  • Al-Abdullah, E. S., et al. (2018). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. PMC. [Link]

Sources

Troubleshooting & Optimization

Purification methods for 2-(Thiophen-2-ylthio)propanoic acid crude product

[1]

Target Molecule: 2-(Thiophen-2-ylthio)propanoic acid CAS Number: 89639-76-9 Molecular Formula: C₇H₈O₂S₂ Physical State: Solid (Melting Point: 71–74 °C) Storage: 2–8 °C, Hygroscopic, store under inert atmosphere.[1]

Introduction & Impurity Profile

The synthesis of 2-(thiophen-2-ylthio)propanoic acid typically involves the S-alkylation of 2-thiophenethiol with 2-chloropropanoic acid under basic conditions.[1] The crude product often appears as a dark, foul-smelling oil that slowly solidifies.[1] Achieving pharmaceutical-grade purity requires the systematic removal of distinct impurity classes.[1]

Common Impurity Profile
Impurity TypeSpecific CompoundOriginPhysicochemical Behavior
Starting Material 2-ThiophenethiolUnreacted reagentFoul Odor , Weakly acidic (pKa ~6-7), oxidizes to disulfide.[1][2][3]
By-Product 2,2'-Dithienyl disulfideOxidation of thiolNeutral , lipophilic, yellow oil/solid.[1][2]
Reagent 2-Chloropropanoic acidExcess reagentStronger acid, water-soluble.[1]
Inorganic NaCl / KClNeutralization saltsWater-soluble.[1]
Tier 1: Acid-Base Extraction (The "Cleanup")

Objective: To separate the target carboxylic acid from neutral organic impurities (disulfides) and inorganic salts.

This is the most critical step. The "S-bridge" in the molecule is stable to mild base, allowing the product to be solubilized in water while neutral impurities are washed away.[1]

Protocol
  • Dissolution: Dissolve the crude reaction mixture in 1M NaOH (or saturated NaHCO₃). Use approximately 10 mL of base per gram of crude.[1]

    • Check: Ensure pH > 10.[1] The solution should be homogenous (dark color is normal).

  • Organic Wash (Critical for Disulfides):

    • Wash the aqueous alkaline layer with Dichloromethane (DCM) or Diethyl Ether (3 x volume).

    • Action: Discard the organic layer. This layer contains the 2,2'-dithienyl disulfide and unreacted thiophene derivatives.[1]

  • Acidification:

    • Cool the aqueous layer to 0–5 °C in an ice bath.

    • Slowly add concentrated HCl dropwise with vigorous stirring until pH reaches ~1–2.

    • Observation: The product will precipitate as a white/off-white solid or oil out as a thick liquid.[1]

  • Extraction:

    • Extract the acidified aqueous mixture with Ethyl Acetate (3 x volume).

    • Combine organic layers and wash with Brine (saturated NaCl).

    • Dry over anhydrous MgSO₄ or Na₂SO₄ .[1]

  • Concentration: Filter and evaporate the solvent under reduced pressure (Rotavap) to yield the semi-pure solid.

Tier 2: Recrystallization (The "Polishing")

Objective: To remove trace 2-thiophenethiol (smell) and improve color/crystallinity.

Since the melting point is 71–74 °C , recrystallization is far superior to distillation, which risks thermal decomposition of the sulfur linkages.

Protocol
  • Solvent Selection: A mixture of Hexane/Ethyl Acetate (approx. 4:1 ratio) or Cyclohexane is recommended.[1]

  • Dissolution:

    • Place the semi-pure solid in a flask.

    • Add the minimum amount of solvent mixture needed to dissolve the solid at reflux (boiling).

    • Tip: If the solution is very dark, add activated charcoal (1-2% w/w), boil for 5 mins, and filter hot through Celite.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.[1]

    • Then, place in a refrigerator (4 °C) for 4–12 hours.

    • Observation: White to pale yellow needles should form.[1]

  • Filtration:

    • Filter the crystals using a Buchner funnel.[1]

    • Wash with cold Hexane.[1]

    • Dry in a vacuum oven at 40 °C for 4 hours.

Visualization: Purification Workflow

PurificationWorkflowCrudeCrude Reaction Mixture(Dark Oil/Solid)BaseDissolve in 1M NaOH(pH > 10)Crude->BaseWashWash with DCM/EtherBase->WashOrgLayer1Organic Layer(Contains Disulfides/Neutrals)DISCARDWash->OrgLayer1ImpuritiesAqLayer1Aqueous Layer(Contains Product Salt)Wash->AqLayer1ProductAcidifyAcidify with HCl to pH 1-2AqLayer1->AcidifyExtractExtract with Ethyl AcetateAcidify->ExtractPreSolidSemi-Pure Solid(Off-white)Extract->PreSolidRecrystRecrystallization(Hexane/EtOAc)PreSolid->RecrystFinalFinal Product(White Crystals, MP 71-74°C)Recryst->Final

Caption: Step-by-step logic flow for isolating 2-(Thiophen-2-ylthio)propanoic acid from crude synthesis mixtures.

Troubleshooting & FAQs

Q: The product has a persistent "rotten egg" or garlic smell. How do I remove it? A: This indicates the presence of unreacted 2-thiophenethiol .[1]

  • Chemical Fix: During the synthesis, ensure you use a slight excess (1.1 eq) of the halo-acid (2-chloropropanoic acid) to consume all the thiol.

  • Purification Fix: If the smell persists after recrystallization, dissolve the product in Ethyl Acetate and wash with a 10% Sodium Hypochlorite (Bleach) solution very briefly (30 seconds), followed immediately by water and brine. The bleach oxidizes the thiol to water-soluble sulfonates or disulfides (removed in wash), but prolonged exposure can oxidize your product's sulfur bridge.

Q: My product is an oil and won't crystallize. A: This is common if the purity is <90% or if solvent remains.[1]

  • High Vacuum: Keep the oil under high vacuum (<1 mbar) for 24 hours to remove solvent traces.

  • Seeding: Scratch the side of the flask with a glass rod or add a seed crystal if available.[1]

  • Trituration: Add cold pentane or hexane to the oil and stir vigorously. This often forces the solid to precipitate.[1]

Q: Can I use distillation instead? A: Distillation is risky due to the thermal instability of the C-S bonds at high temperatures.[1] If you must distill, use Kugelrohr distillation under high vacuum (<0.1 mmHg). Expect a boiling point >150 °C at reduced pressure.[1] However, recrystallization is the standard for this melting point range (71–74 °C).

Q: Why is the product turning pink/red upon storage? A: Thiophene derivatives are light-sensitive and prone to auto-oxidation.[1] Store the purified solid in an amber vial, under Argon/Nitrogen, at 2–8 °C.

References
  • ChemicalBook . (n.d.).[1] 2-(Thiophen-2-ylthio)propanoic acid Properties. Retrieved from

  • Organic Syntheses . (1973).[1][4] 2-Thiophenethiol.[1][2][4][5] Org. Synth. 1973, 53,[1] 1. (Provides foundational data on the starting material and disulfide formation). Retrieved from

  • BenchChem . (2025).[1] Synthesis and Purification of Thiophene Derivatives. (General protocols for thiophene carboxylic acids). Retrieved from

Technical Support Center: Preventing Oxidation of 2-(Thien-2-ylsulfanyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-(Thien-2-ylsulfanyl)propanoic acid . Because this molecule contains highly reactive sulfur moieties, it is notoriously susceptible to oxidative degradation during storage, handling, and synthetic workflows.

Below, you will find a mechanistic breakdown of the problem, targeted troubleshooting FAQs, quantitative analytical data, and self-validating experimental protocols to ensure the integrity of your compound.

Part 1: Mechanistic Insight (The "Why")

To effectively prevent oxidation, it is critical to understand the dual-sulfur nature of 2-(Thien-2-ylsulfanyl)propanoic acid. The molecule contains two distinct sulfur environments:

  • The Thiophene Sulfur : The lone pairs on this sulfur atom are delocalized into the aromatic

    
    -system. It is electronically stable and highly resistant to oxidation under standard conditions.
    
  • The Sulfanyl (Thioether) Sulfur : This exocyclic sulfur bridges the thiophene ring and the propanoic acid chain. Its lone pairs are localized and highly nucleophilic, making it a prime target for electrophilic attack by reactive oxygen species (ROS), atmospheric oxygen, and peroxides [4].

When exposed to oxidants, the thioether sulfur rapidly oxidizes to a sulfoxide (fast kinetics, often occurring in seconds to minutes in the presence of strong ROS). Because the thioether sulfur is bonded to two different carbon groups, this oxidation generates a new chiral center at the sulfur atom, resulting in a complex diastereomeric mixture. Prolonged exposure leads to over-oxidation to the sulfone (slower kinetics) [4].

OxidationKinetics A 2-(Thien-2-ylsulfanyl) propanoic acid (Intact) B Sulfoxide (+16 Da) A->B ROS / O2 Fast C Sulfone (+32 Da) B->C Excess Oxidant Slow

Caption: Kinetic pathway of thioether oxidation to sulfoxide and sulfone derivatives.

Part 2: Troubleshooting Guides & FAQs

Q1: My NMR shows split peaks and a complex multiplet around 4.5 ppm after storing the compound for a month. What happened? A1: Your compound has oxidized to the sulfoxide. The oxidation of the thioether sulfur creates a second stereocenter (in addition to the


-carbon of the propanoic acid), resulting in a mixture of diastereomers. This causes the 

-proton (normally around 3.5–3.8 ppm) to shift downfield to ~4.5 ppm and split into multiple signals due to the differing diastereomeric environments. To prevent this, store the compound at -20°C under an argon atmosphere in amber vials to exclude light and oxygen.

Q2: I am using this acid in an amide coupling reaction (e.g., with EDC/HOBt), but I am isolating up to 30% sulfoxide byproduct. How do I suppress this? A2: Amide coupling reactions often involve basic conditions (e.g., DIPEA) and atmospheric exposure, which accelerate thioether oxidation. To suppress this:

  • Degas all solvents : Use the Freeze-Pump-Thaw method to remove dissolved oxygen [1].

  • Use a sacrificial thioether : Add 1-5 equivalents of Thiodiglycol to the reaction mixture. Thiodiglycol acts as a kinetic sink for oxidants, protecting your target molecule [3].

  • Maintain an inert atmosphere : Run the reaction under a continuous argon balloon or Schlenk line.

Q3: Are there specific solvents I should avoid when handling this compound? A3: Absolutely. Avoid ethereal solvents (like THF, Dioxane, or Diethyl Ether) that have been stored for long periods without stabilizers. These solvents form peroxides over time that will rapidly and quantitatively oxidize your thioether to a sulfoxide [2]. If THF must be used, test it for peroxides with KI-starch paper and distill it over sodium/benzophenone immediately before use.

TroubleshootingTree Start Oxidation Detected in LC-MS/NMR Q1 Occurring during storage? Start->Q1 S1 Store at -20°C under Ar Use amber vials & BHT Q1->S1 Yes Q2 Occurring during reaction? Q1->Q2 No S2 Degas solvents (FPT) Add Thiodiglycol scavenger Q2->S2 Yes

Caption: Decision tree for troubleshooting and resolving thioether oxidation issues.

Part 3: Quantitative Data & Analytics

Monitoring the oxidation state of 2-(Thien-2-ylsulfanyl)propanoic acid is essential for quality control. Use the tables below to identify oxidation states and select appropriate scavengers.

Table 1: Analytical Signatures of Oxidation States
Oxidation StateSulfur GeometryChiral CentersTypical

H-NMR Shift (

-CH)
LC-MS (ESI+) Mass Shift
Intact Thioether Bent1 (Carbon)~3.5 - 3.8 ppm[M+H]

Sulfoxide Trigonal Pyramidal2 (Carbon, Sulfur)~4.2 - 4.6 ppm (Diastereomers)[M+H]

+ 16 Da
Sulfone Tetrahedral1 (Carbon)~4.8 - 5.1 ppm[M+H]

+ 32 Da
Table 2: Recommended Antioxidants and Scavengers
AdditiveMechanism of ActionBest Use CaseLimitations
Thiodiglycol Sacrificial thioetherAqueous or organic reactionsRequires removal during workup
BHT Radical scavengerLong-term storageIneffective against strong electrophiles
TCEP Phosphine reductantAqueous coupling reactionsCan react with certain electrophiles
DTT Thiol reductantPost-reaction reductionHighly nucleophilic; interferes with couplings

Part 4: Experimental Protocols

Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

Self-Validating Step: This protocol is complete when no more gas bubbles evolve from the solvent during the thawing phase, visually confirming the absence of dissolved oxygen [1].

  • Preparation: Transfer the required volume of solvent (e.g., DMF, DCM) into a heavy-walled Schlenk flask.

  • Freeze: Seal the flask and submerge it in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: Open the flask to a high-vacuum line (approx. 0.1 Torr) for 5–10 minutes to evacuate the headspace.

  • Isolate: Close the vacuum valve to isolate the flask from the pump.

  • Thaw: Remove the flask from the liquid nitrogen and place it in a room-temperature water bath. Causality Check: As the solvent thaws, trapped dissolved oxygen and nitrogen will visibly bubble out of the liquid.

  • Cycle: Repeat steps 2–5 for a minimum of three cycles, or until no bubbles are observed during the thaw cycle.

  • Inerting: Backfill the flask with ultra-pure Argon gas.

Protocol 2: Setup for Inert Amide Coupling

To prevent oxidation during downstream functionalization of the carboxylic acid.

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum, then backfill with Argon.

  • Add 2-(Thien-2-ylsulfanyl)propanoic acid (1.0 eq) and the amine partner (1.1 eq) to the flask.

  • Add a sacrificial scavenger (e.g., Thiodiglycol, 2.0 eq) to act as an oxidant sink [3].

  • Purge the flask with Argon for 5 minutes.

  • Inject the degassed solvent (prepared via Protocol 1) via syringe.

  • Add coupling reagents (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq) dropwise.

  • Stir at room temperature under a positive pressure of Argon. Monitor by LC-MS to ensure the +16 Da sulfoxide mass is absent.

References

  • ACS GCI Pharmaceutical Roundtable. "Thioether Formation - Reagent Guides." Source: American Chemical Society Green Chemistry Institute URL:[Link]

  • National Institutes of Health (PMC). "Mediating Oxidation of Thioethers with Iodine—A Mild and Versatile Pathway to Trigger the Formation of Peptide Hydrogels." Source: PubMed Central (PMC) URL:[Link]

  • National Institutes of Health (PMC). "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis." Source: PubMed Central (PMC) URL:[Link]

Technical Support Center: Troubleshooting 2-(Thien-2-ylsulfanyl)propanoic Acid Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(Thien-2-ylsulfanyl)propanoic acid . This guide is designed for researchers, analytical scientists, and formulation engineers dealing with the complex physicochemical behavior of this molecule.

Because this compound features a highly lipophilic thiophene ring coupled with a thioether linkage and a polar carboxylic acid, it exhibits notoriously pH-dependent solubility. Below, you will find a mechanistic breakdown of its behavior, self-validating protocols, and a comprehensive Q&A troubleshooting guide to ensure experimental reproducibility.

Part 1: Physicochemical Profiling & Mechanistic Causality

To solve solubility issues, we must first understand the molecular causality. The structural conflict in 2-(Thien-2-ylsulfanyl)propanoic acid arises from the hydrophobic thiophene-sulfur core resisting aqueous solvation, while the carboxylic acid moiety attempts to form hydrogen bonds.

According to the Henderson-Hasselbalch equation, the ionization state of the carboxylic acid (pKa ~4.5) dictates the molecule's solubility. At a pH below 4.5, the molecule is unionized, maximizing its lipophilicity (LogP) and causing rapid precipitation. By utilizing alkalizing excipients or basic buffers, the carboxylic acid deprotonates into a carboxylate anion, drastically increasing aqueous solubility [2].

Table 1: Quantitative Physicochemical Data & Solubility Impact

PropertyEstimated ValueImpact on Aqueous Solvation
Molecular Weight 188.24 g/mol Favorable; small molecular volume allows for rapid solvation once ionized.
pKa (Carboxylic Acid) ~4.5Critical; dictates the ionization state. The compound acts as a weak acid.
LogP (Unionized) ~2.5 - 3.0High lipophilicity of the thiophene core drives aggregation in water.
Solubility (pH < 4.0) < 0.1 mg/mLUnionized form is practically insoluble in purely aqueous media.
Solubility (pH > 7.0) > 10.0 mg/mLDeprotonated (carboxylate salt) form is highly soluble.
Part 2: Solubilization Decision Workflow

Before selecting a troubleshooting protocol, determine your downstream application. In vitro assays tolerate organic co-solvents (like DMSO), whereas in vivo dosing requires strictly biocompatible aqueous vehicles.

SolubilizationWorkflow Start Start: Solid 2-(Thien-2-ylsulfanyl) propanoic acid CheckApp Determine Downstream Application Start->CheckApp InVitro In Vitro / Cell Assays (Tolerates <1% DMSO) CheckApp->InVitro InVivo In Vivo / Animal Dosing (Requires Biocompatibility) CheckApp->InVivo DMSO Dissolve in 100% DMSO (Master Stock) InVitro->DMSO SaltForm pH Adjustment / Salt Formation (Add 1 eq. NaOH/KOH) InVivo->SaltForm DiluteBuffer Rapid Dilution in pH 7.4 Buffer (Vortexing Required) DMSO->DiluteBuffer Success1 Soluble Target Concentration Achieved DiluteBuffer->Success1 CoSolvent Add Excipients/Surfactants (HP-β-CD, Tween 80) SaltForm->CoSolvent If conc. > 20 mg/mL Success2 Stable In Vivo Formulation Achieved SaltForm->Success2 If conc. < 20 mg/mL CoSolvent->Success2

Workflow for solubilizing 2-(Thien-2-ylsulfanyl)propanoic acid based on experimental application.
Part 3: Standard Operating Procedures (SOPs)
Protocol A: In Situ Salt Formation for Aqueous Stocks (10 mM)

Use this protocol when organic solvents are strictly prohibited. This method relies on pH adjustment to form the highly soluble sodium salt [2].

  • Weighing: Accurately weigh 18.8 mg of 2-(Thien-2-ylsulfanyl)propanoic acid into a clean 15 mL glass vial.

  • Initial Dispersion: Add 8.0 mL of ultra-pure water (Milli-Q). Validation Check: The solution will appear as a cloudy, heterogeneous suspension. This confirms the unionized state is insoluble.

  • Ionization: While stirring magnetically at 300 RPM, add 100 µL of 1.0 M NaOH dropwise.

  • Validation Check: The cloudy suspension should transition to a clear solution within 2-3 minutes. If turbidity persists, the pH is likely still below 6.5. Add 10 µL increments of 1.0 M NaOH until fully clear.

  • Buffering: Add 1.0 mL of 10X PBS (pH 7.4) to stabilize the pH.

  • Volume Adjustment: Adjust the final volume to exactly 10.0 mL with ultra-pure water. Filter sterilize through a 0.22 µm PES membrane.

Protocol B: Co-Solvent Method for High-Throughput Screening (HTS)

Use this protocol for cell-based assays where a highly concentrated master stock is required. Co-solvents lower the dielectric constant of the medium, improving solvation [1].

  • Master Stock (50 mM): Dissolve 9.4 mg of the compound in 1.0 mL of anhydrous, cell-culture grade DMSO. Vortex for 30 seconds until optically clear.

  • Pre-warming: Pre-warm your target aqueous assay buffer (e.g., DMEM or PBS, pH 7.4) to 37°C.

  • Dilution: To achieve a 50 µM working solution, add 1.0 µL of the DMSO stock into 999 µL of the pre-warmed buffer.

  • Validation Check: Always add the DMSO stock TO the aqueous buffer while vortexing. Reversing this order will cause immediate localized precipitation (crashing out).

Part 4: Troubleshooting Guides & FAQs

Q: My compound precipitated immediately upon dilution from DMSO into my assay buffer. Why did this happen and how do I fix it? A: This is a classic "solvent shift" precipitation. When the DMSO stock is introduced to water, the DMSO diffuses into the bulk aqueous phase faster than the hydrophobic thiophene compound can disperse. If the local concentration of the compound exceeds its aqueous solubility at that specific pH, it crashes out. Solution: Ensure your receiving buffer is strictly at pH 7.4 or higher. Pre-warm the buffer to 37°C to increase kinetic solubility, and ensure you are dispensing the DMSO stock dropwise directly into the vortex vortex-cone of the rapidly mixing buffer.

Q: I need to dose animals at 50 mg/kg, but the volume limits require a concentration of 25 mg/mL. The salt formation protocol (Protocol A) is still leaving a slight haze. What excipients can I use? A: At highly elevated concentrations, the sodium salt may reach its saturation limit. You must utilize complexation or surfactants [3]. We recommend using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The lipophilic thiophene core of the molecule will insert into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous solubility. Prepare a 10-20% (w/v) HP-β-CD solution in saline, and use this as your vehicle for Protocol A.

Q: The aqueous solution of my compound turned slightly yellow after sitting on the bench for 48 hours. Is it degrading? A: Yes, likely. Thiophene derivatives and thioethers (-S- linkages) are susceptible to photo-oxidation and auto-oxidation in aqueous environments, often converting the thioether into a sulfoxide or sulfone. Solution: This is a stability failure. Always prepare aqueous working solutions fresh. If storage is mandatory, purge the headspace of the vial with argon or nitrogen gas, wrap the vial in aluminum foil to prevent photo-degradation, and store at 4°C.

Q: Can I use Tween-80 to help dissolve the compound in unbuffered water? A: While non-ionic surfactants like Tween-80 can reduce surface tension and form micelles to encapsulate the drug [3], they will not overcome the fundamental issue of the un-ionized carboxylic acid in unbuffered water (which naturally drops to pH ~4.0 due to dissolved CO2). You must first adjust the pH to > 6.5 to ionize the molecule; only then should you use Tween-80 (at 0.5% - 1.0% v/v) to prevent secondary aggregation.

References
  • Source: ijpca.
  • Source: wjbphs.
  • Source: brieflands.

Recrystallization solvents for 2-(2-Thienylthio)propionic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

2-(2-Thienylthio)propionic acid (CAS: 89639-76-9) is a chiral organosulfur building block used primarily as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and functionalized polymers (RAFT agents).[1]

Achieving high purity (>98%) is critical to prevent catalyst poisoning in subsequent cross-coupling steps. This guide addresses the specific challenge of purifying this low-melting solid, which is prone to "oiling out" rather than crystallizing due to the flexibility of the thioether linkage and the lipophilicity of the thiophene ring.[1]

Property Data Relevance to Purification
Structure Thiophene-2-S-CH(CH₃)-COOHAmphiphilic: Lipophilic ring + Polar acid head.[1]
Physical State Low-melting solid (approx. 50–65 °C)High risk of oiling out; requires precise temperature control.[1]
Solubility Soluble in DCM, EtOAc, Ethanol, Toluene. Insoluble in Water (acid form).Requires a mixed-solvent system for effective recrystallization.[1]
Key Impurities 2-Thiophenethiol (starting material), Disulfides (oxidation product).[1][2]Thiol impurities carry a potent stench and must be removed.

Solvent Selection Strategy

The selection of solvents is governed by the "Like Dissolves Like" principle, balanced against the compound's tendency to form supersaturated oils.

Primary Solvent System: Toluene / Heptane (Recommended)
  • Role: Toluene (Solvent) dissolves the aromatic thiophene core effectively via

    
     interactions.[1] Heptane  (Anti-solvent) induces precipitation of the polar carboxylic acid moiety.
    
  • Why: This system has a high boiling point differential, allowing for gradual cooling. Toluene is excellent for keeping disulfide impurities in solution while the product crystallizes.

Alternative System: Ethanol / Water[1]
  • Role: Ethanol dissolves the compound hot; Water acts as the anti-solvent.

  • Why: Standard for carboxylic acids. However, risk of emulsion formation is higher due to the sulfur atom's hydrophobicity. Use only if the Toluene/Heptane system fails.

Solvent Compatibility Matrix
SolventSolubility (Hot)Solubility (Cold)SuitabilityNotes
Water LowInsolublePoor Good only as anti-solvent.[1]
Ethanol HighHighPoor Yield loss is high; requires water to force precipitation.
Toluene HighModerateExcellent Best balance for sulfur-containing aromatics.[1]
Hexane/Heptane ModerateInsolubleAnti-Solvent Essential for maximizing yield.
Ethyl Acetate HighHighModerate Good for extraction, poor for crystallization (too soluble).

Detailed Recrystallization Protocol

Safety Warning: 2-(2-Thienylthio)propionic acid and its precursors are potent stench agents.[1] All operations must be performed in a fume hood. Treat all glassware with dilute bleach (sodium hypochlorite) to oxidize residual thiols before washing.

Phase 1: Dissolution
  • Place the crude solid (e.g., 10 g) in a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add Toluene (approx. 2-3 mL per gram of solid).

  • Heat the mixture to 60–70 °C (just above the expected melting point) with gentle stirring.

    • Note: Do not boil the solvent aggressively; you only need to dissolve the solid.

  • If the solution is dark/colored, add activated charcoal (5% w/w), stir for 10 mins, and filter hot through a Celite pad.

Phase 2: Crystallization[1][3]
  • Remove from heat and allow the solution to cool slowly to roughly 45 °C .

  • Add Heptane dropwise until a faint, persistent cloudiness appears.

  • Crucial Step (Seeding): Add a few seed crystals of pure product. If no seed is available, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Allow the flask to cool to room temperature undisturbed for 2–3 hours.

    • Warning: Rapid cooling or agitation at this stage will cause the product to separate as an oil.

Phase 3: Isolation
  • Cool the flask in an ice-water bath (0–5 °C) for 1 hour to maximize yield.

  • Filter the crystals using a Büchner funnel.

  • Wash the filter cake with a cold mixture of Toluene/Heptane (1:4 ratio).

  • Dry the solid in a vacuum oven at 35 °C (do not exceed 40 °C to avoid melting).

Troubleshooting Guide (Q&A)

Q1: My product separated as a yellow oil at the bottom of the flask instead of crystals. What happened?

  • Diagnosis: This is "oiling out," caused by the temperature being above the solvent mixture's saturation point for the liquid phase of the compound.[1]

  • Fix: Re-heat the mixture until the oil dissolves. Add a small amount of the good solvent (Toluene). Let it cool much more slowly. Vigorous stirring during the cooling phase can sometimes break the oil droplets into crystals, but seeding is the most reliable method.

Q2: The crystals are sticky and smell strongly of sulfur. [1]

  • Diagnosis: Impurity entrapment (likely 2-thiophenethiol or solvent inclusion).[1]

  • Fix: Recrystallize again using the Ethanol/Water system. Dissolve in minimal hot ethanol, then add water until cloudy. The polarity change helps remove the lipophilic thiol impurities. Ensure the product is dried under high vacuum to remove solvent traces.

Q3: The yield is very low (<40%).

  • Diagnosis: Too much solvent was used, or the mother liquor still holds the product.

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling/crystallization process to obtain a "second crop." Note that the second crop is usually less pure.

Q4: Can I use Hexane instead of Heptane?

  • Answer: Yes, but Heptane is preferred because its higher boiling point (98 °C) allows for a wider operational temperature range without evaporating during the hot dissolution phase.

Process Visualization

Figure 1: Purification Workflow

RecrystallizationWorkflow Start Crude 2-(2-Thienylthio)propionic Acid Dissolve Dissolve in Toluene (60°C) Start->Dissolve Charcoal Optional: Activated Charcoal Treatment (Remove Color/Oxidation) Dissolve->Charcoal If Colored Filter Hot Filtration (Celite) Dissolve->Filter If Clear Charcoal->Filter Cool Cool to ~45°C Filter->Cool Antisolvent Add Heptane Dropwise (Until Cloud Point) Cool->Antisolvent Seed Add Seed Crystals / Scratch Glass Antisolvent->Seed Crystallize Slow Cooling to RT -> Ice Bath Seed->Crystallize Isolate Vacuum Filtration Crystallize->Isolate OilingOut Trouble: Product Oils Out Crystallize->OilingOut If rapid cooling Dry Vacuum Dry < 40°C Isolate->Dry End Pure Crystalline Solid Dry->End OilingOut->Dissolve Re-heat & Add Toluene

Caption: Step-by-step workflow for the recrystallization of 2-(2-Thienylthio)propionic acid, including a feedback loop for the common 'oiling out' issue.

References

  • Preparation of Thiophene-2-thiol (Precursor)

    • Houff, W. H.; Schuetz, R. D. "2-Thiophenethiol."[1][3] Organic Syntheses, 1954 , 34, 96.

    • [1]

  • General Purification of Thiophene-Acetic Acid Derivatives

    • Tiwari, A. et al. "New synthesis of alpha-methyl-2-thiopheneacetic acid, a key intermediate of tiaprofenic acid."[1] TSI Journals, 2012 .

  • Recrystallization Principles for Low-Melting Solids

    • Armarego, W. L. F.; Chai, C. L. L.[1] Purification of Laboratory Chemicals. 7th Ed., Butterworth-Heinemann, 2013 .[1]

    • [1]

  • Physical Properties & Safety (MSDS)

    • "2-(Thiophen-2-ylthio)propanoic acid - CAS 89639-76-9."[1][4] ChemicalBook Database.

Sources

Stability of 2-(Thien-2-ylsulfanyl)propanoic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(Thien-2-ylsulfanyl)propanoic acid

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals working with 2-(Thien-2-ylsulfanyl)propanoic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate challenges, interpret your experimental data accurately, and design robust experimental protocols. The information herein is based on established principles of physical organic chemistry and standard pharmaceutical forced degradation testing protocols.[1][2]

Troubleshooting Guide: Experimental Observations & Solutions

This section addresses specific issues you may encounter during your stability studies. The causality behind each observation and the logic for the proposed solution are explained to enhance your understanding.

Question 1: I'm observing a unexpectedly rapid loss of my parent compound and the appearance of new peaks in my HPLC chromatogram after incubation in acidic solution (e.g., 0.1N HCl). Is this normal, and what are these new peaks?

Answer: Yes, this observation is consistent with the known reactivity of thioether (sulfide) linkages under acidic conditions. The primary degradation pathway for 2-(Thien-2-ylsulfanyl)propanoic acid in an acidic medium is the acid-catalyzed hydrolysis of the thioether bond.

  • Causality (The "Why"): The sulfur atom in the thioether linkage is nucleophilic and can be protonated by the acid in the medium. This protonation makes the adjacent carbon atom (on the propanoic acid side) highly electrophilic and susceptible to nucleophilic attack by water, which is abundant in the aqueous solution. This process leads to the cleavage of the carbon-sulfur (C-S) bond.[3]

  • Identifying the Degradants: The hydrolysis will result in two primary degradation products:

    • Thiophene-2-thiol: The portion of the molecule containing the thiophene ring.

    • 2-Hydroxypropanoic acid (Lactic Acid): The aliphatic side chain.

  • Troubleshooting & Verification:

    • LC-MS Analysis: The most effective way to identify these degradants is by using Liquid Chromatography-Mass Spectrometry (LC-MS). You should look for masses corresponding to the predicted products.

    • Co-injection: If standards are available, co-injecting Thiophene-2-thiol and Lactic Acid with your degraded sample can confirm the identity of the new peaks by retention time matching.

    • Control Experiment: Run a parallel experiment under neutral pH conditions (e.g., in water or a neutral buffer) at the same temperature. You should observe significantly less degradation, confirming that the acid is the catalyst.

Question 2: My mass spectrometry data shows a complex fragmentation pattern for the degradation products, and I'm struggling to confirm their identities. What's the best approach?

Answer: Confirming the structure of degradation products is a critical step in any stability study. If initial MS data is ambiguous, a more systematic approach is required.

  • High-Resolution Mass Spectrometry (HRMS): Standard quadrupole mass spectrometers provide nominal mass. Using HRMS (e.g., TOF, Orbitrap) will provide a highly accurate mass measurement. This allows you to determine the elemental formula of the degradant, which is a powerful tool for confirming the proposed structures of Thiophene-2-thiol (C₄H₄S₂) and 2-Hydroxypropanoic acid (C₃H₆O₃).

  • Tandem MS (MS/MS): Isolate the parent ion of your suspected degradant in the mass spectrometer and fragment it. The resulting fragmentation pattern provides a structural fingerprint.

    • For Thiophene-2-thiol, you would expect to see fragmentation of the thiophene ring.

    • For 2-Hydroxypropanoic acid, you would expect to see characteristic losses, such as the loss of water (H₂O) or the carboxylic acid group (COOH).

  • Logical Deduction Workflow: The diagram below outlines a logical workflow for identifying unknown peaks observed during your stability study.

G cluster_0 Experimental Observation cluster_1 Initial Analysis cluster_2 Hypothesis & Confirmation cluster_3 Conclusion A New Peak(s) Observed in HPLC of Acid-Stressed Sample B Analyze by LC-MS (Nominal Mass) A->B C Compare Retention Time with Parent Compound A->C D Hypothesize Degradation Products (e.g., Thiophene-2-thiol, Lactic Acid) B->D E Analyze by HRMS to Confirm Elemental Formula D->E Advanced Technique G Confirm with Authentic Reference Standards (if available) D->G Gold Standard Confirmation F Perform MS/MS to Characterize Fragmentation E->F H Structure Elucidated F->H G->H

Caption: Logical workflow for the identification of degradation products.

Frequently Asked Questions (FAQs)

Question 1: What is the primary chemical mechanism responsible for the degradation of 2-(Thien-2-ylsulfanyl)propanoic acid under acidic conditions?

Answer: The primary degradation mechanism is acid-catalyzed hydrolysis of the thioether bond . This is a specific type of solvolysis reaction where water acts as the nucleophile.

The process can be visualized in the following steps:

  • Protonation of Sulfur: The lone pair of electrons on the sulfur atom is protonated by an acid (H₃O⁺) from the solution, forming a sulfonium ion. This is typically the initial and rapid equilibrium step.

  • Nucleophilic Attack: The protonation of the sulfur atom makes the adjacent carbon atom significantly more electrophilic. A water molecule then acts as a nucleophile and attacks this carbon atom.

  • C-S Bond Cleavage: The attack by water leads to the cleavage of the carbon-sulfur bond, resulting in the formation of Thiophene-2-thiol and a protonated 2-hydroxypropanoic acid intermediate.

  • Deprotonation: The intermediate quickly loses a proton to a water molecule to yield the final product, 2-hydroxypropanoic acid (lactic acid).

G A 2-(Thien-2-ylsulfanyl)propanoic acid B Protonated Thioether (Sulfonium Ion) A->B + H₃O⁺ C Tetrahedral Intermediate B->C + H₂O (Nucleophilic Attack) D Thiophene-2-thiol + 2-Hydroxypropanoic acid C->D C-S Bond Cleavage & Deprotonation

Sources

Troubleshooting HPLC separation of thiophene propanoic acid enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Enantioseparation of Thiophene Propanoic Acid Derivatives

Role: Senior Application Scientist Status: Online Ticket ID: TPA-CHIRAL-001

Introduction: The Mechanistic Reality

Welcome to the advanced troubleshooting center. You are likely here because your thiophene propanoic acid (TPA) enantiomers are either co-eluting, tailing severely, or showing inconsistent retention times.

TPA derivatives are acidic chiral molecules containing an aromatic thiophene ring. This defines your separation physics:

  • The Acidic Moiety (-COOH): Requires suppression of ionization to prevent non-specific binding to the silica matrix.

  • The Thiophene Ring: Acts as a

    
    -basic donor, requiring a Chiral Stationary Phase (CSP) capable of 
    
    
    
    -
    
    
    interactions.
  • The Chiral Center: Usually located at the

    
    -position to the carbonyl; requires steric clefts in the CSP to discriminate spatial arrangement.
    

Below is your dynamic troubleshooting guide.

Part 1: Method Development & Column Selection

Q: I am seeing zero separation (single peak) on my C18 column. What is wrong?

A: You cannot separate enantiomers on an achiral C18 column without a chiral mobile phase additive (which is messy and rarely reproducible). You need a Chiral Stationary Phase (CSP) .[1][2]

For thiophene propanoic acids, the "Gold Standard" columns are Amylose or Cellulose carbamate derivatives .

Column TypeCommercial Name (Examples)Why it works for TPA
Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak AD-H / IA First Choice. The helical structure of amylose forms tight clefts ideal for aromatic acids. The carbamate groups provide H-bonding sites for the -COOH.
Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel OD-H / IB Second Choice. Often provides complementary selectivity if AD fails. The cellulose backbone is more linear/rigid.
Immobilized Versions Chiralpak IA, IB, IC Recommended. These allow you to use "forbidden" solvents (THF, DCM) which are crucial for solubilizing thiophene derivatives and altering selectivity.

Protocol: The Primary Screen

  • Mobile Phase A: n-Hexane / Isopropanol (90:10) + 0.1% Trifluoroacetic Acid (TFA) .

  • Flow Rate: 1.0 mL/min.

  • Temp: 25°C.

  • Detection: UV 230-254 nm (Thiophene has strong absorbance here).

Part 2: Peak Shape Issues (The "Tailing" Problem)

Q: My peaks are separating, but they are tailing severely (


). It looks like a shark fin. Why? 

A: This is a classic "Acidic Drag" effect. The silica support in HPLC columns has residual silanol groups (Si-OH). Even in coated chiral columns, these silanols are accessible. Your TPA molecule has a carboxylic acid group (


). If the mobile phase is neutral, the acid deprotonates to form a carboxylate anion (-COO⁻). This anion interacts ionically with residual metals or H-bonds strongly to silanols, causing the tail.

The Fix: Acidic Additives You must force the molecule into its neutral (protonated) state.

  • Standard Fix: Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase.

  • Alternative: Acetic Acid or Formic Acid (if TFA is too aggressive for your detector, though TFA is standard for UV).

  • Avoid: Phosphate buffers in Normal Phase (solubility issues).

Critical Warning: Never run an acidic chiral compound in pure Ethanol/Hexane without an acid additive. You will permanently foul the column with non-specifically bound analytes.

Part 3: Resolution Optimization ( )

Q: I have a doublet, but they aren't baseline resolved. How do I improve Resolution (


)? 

A: Once you have selectivity (


), you improve resolution through Temperature  and Solvent Strength .

1. The Temperature Effect (Enthalpic Control) Chiral recognition is driven by


 (Enthalpy) and 

(Entropy).
  • Action: Lower the temperature (e.g., go from 25°C

    
     10°C or 5°C).
    
  • Mechanism: Lower temperatures "freeze" the chiral selector's conformation, making the chiral clefts more rigid and distinct. This usually increases the separation factor (

    
    ) significantly for aryl-propionic acids.
    

2. Solvent Strength (The "P-Value")

  • Action: Decrease the alcohol content (e.g., 90:10

    
     98:2 Hexane:IPA).
    
  • Mechanism: Weaker solvent increases retention time (

    
    ), giving the enantiomers more time to interact with the stationary phase.
    

3. Solvent Switching (Immobilized Columns Only)

  • Action: Switch the modifier from IPA to THF or Dichloromethane (DCM) .

  • Why? IPA is a hydrogen bond donor/acceptor. It competes with your TPA molecule for binding sites on the column. THF is a H-bond acceptor only. Removing the H-bond donor competition often drastically changes selectivity.

Part 4: Troubleshooting Workflow

Use this logic tree to diagnose your specific failure mode.

Troubleshooting Start Start: Inject Sample Result Observe Chromatogram Start->Result OnePeak Single Peak (No Separation) Result->OnePeak 1 Peak Partial Partial Separation (Doublet) Result->Partial Overlapping Tailing Separated but Tailing Result->Tailing Bad Shape NewCol Switch Column Family (AD -> OD or IA -> IC) OnePeak->NewCol Temp Lower Temp (to 10°C) Reduce IPA % Partial->Temp AddAcid Add 0.1% TFA Check Mobile Phase Water Content Tailing->AddAcid SolventSwitch Switch Modifier to THF or DCM (Immobilized Only) NewCol->SolventSwitch If Immobilized

Figure 1: Decision matrix for chiral method development of acidic thiophene derivatives.

Part 5: Detailed Experimental Protocol

Objective: Baseline separation of 2-(3-thienyl)propanoic acid enantiomers.

Reagents:

  • n-Hexane (HPLC Grade, dry)

  • 2-Propanol (IPA, HPLC Grade)[3]

  • Trifluoroacetic Acid (TFA, Spectroscopy Grade)

  • Column: Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m)

Step-by-Step:

  • System Prep: Flush system with 100% IPA to remove any reversed-phase water/buffers.

  • Mobile Phase Prep:

    • Mix n-Hexane / IPA (90:10 v/v).

    • Add TFA to a final concentration of 0.1% (e.g., 1 mL TFA per 1 L solvent).

    • Note: Premixing TFA into the alcohol portion before adding hexane ensures better solubility.

    • Degas by sonication for 5 mins (do not vacuum filter aggressively, or you lose volatile hexane).

  • Equilibration:

    • Set flow to 1.0 mL/min.

    • Equilibrate for at least 20 column volumes (~30-40 mins).

    • Monitor baseline at 230 nm until flat.

  • Sample Prep:

    • Dissolve 1 mg of sample in 1 mL of Mobile Phase .

    • Crucial: Do not dissolve in pure IPA or Ethanol if the mobile phase is mostly Hexane; the "solvent plug" effect will distort peaks.

  • Execution:

    • Inject 5

      
      L.
      
    • Run for 20 mins.

    • Calculate Resolution (

      
      ).
      

FAQs (Frequently Asked Questions)

Q: Can I use Reverse Phase (Water/Acetonitrile) for this separation? A: Yes, but it is generally harder for this specific molecule. You would need "RH" columns (e.g., Chiralpak AD-RH) and a buffer (Phosphate pH 2.0). Normal phase (Hexane/IPA) generally offers higher enantioselectivity for polar acidic molecules due to the specific H-bonding environment.

Q: My retention times are drifting shorter with every injection. Why? A: This is likely water accumulation . Hexane is hygroscopic. If your mobile phase absorbs moisture from the air, the water deactivates the silica surface and competes for H-bonding sites, reducing retention.

  • Fix: Use a drying tube on your solvent reservoir or prepare fresh mobile phase daily.

Q: Can I use Diethylamine (DEA) instead of TFA? A: ABSOLUTELY NOT. DEA is a base. TPA is an acid. You will form a salt in the column, which may precipitate or cause massive peak broadening due to multiple ionization states. Only use DEA for basic analytes (amines).

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Accessed 2024). Link

  • BenchChem. Troubleshooting guide for HPLC analysis of chiral compounds. (2025). Link

  • Sigma-Aldrich. Chiral Chromatography Frequently Asked Questions. Link

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Cures. Link

  • MDPI. HPLC Enantioseparation of Rigid Chiral Probes... on an Amylose Chiral Stationary Phase. (2022). Link

Sources

Technical Support Center: Thiophene Thiol Remediation in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most persistent challenges in organic synthesis and drug development: the complete removal of unreacted thiophene thiols (such as 2-thiophenethiol or 3-thiophenethiol) from crude reaction mixtures.

Thiophene thiols are notoriously volatile, highly odorous, and can severely poison transition-metal catalysts or interfere with downstream biological assays. This guide provides field-proven, self-validating methodologies to ensure high-purity Active Pharmaceutical Ingredients (APIs).

🔬 Frequently Asked Questions & Troubleshooting Guide

Q1: Standard aqueous workups are failing to remove the thiophene thiol stench from my product. Why is this happening, and how do I fix it?

The Causality: Unlike aliphatic alcohols, thiols are surprisingly acidic. Sulfur is a larger, more polarizable atom than oxygen, allowing it to stabilize a negative charge much more efficiently[1]. Specifically, 2-thiophenethiol has a predicted pKa of approximately 6.38[2]. A neutral water wash will not extract it because the thiol remains protonated and highly lipophilic. The Solution: You must perform a Basic Aqueous Extraction . By washing the organic layer with a base whose pH is at least 2 units higher than the thiol's pKa (e.g., 1M NaOH or saturated Na₂CO₃ at pH 9-10), you quantitatively deprotonate the thiol into a highly water-soluble thiolate anion, forcing it into the aqueous waste stream.

Q2: My target API is base-sensitive (e.g., contains esters or lactones). How can I remove the thiol without hydrolyzing my product?

The Causality: Exposing base-sensitive APIs to high-pH conditions will lead to irreversible hydrolysis. The Solution: Utilize Polymer-Supported Scavengers . Macroporous polystyrene resins functionalized with maleimide groups will selectively react with the nucleophilic thiol via a rapid, irreversible thia-Michael addition[3]. Because the scavenger is bound to a macroscopic polymer matrix, the thiol becomes covalently tethered to the solid support and is entirely removed from the liquid phase by simple filtration[4].

Q3: We do not have polymer scavengers on hand, and my product is base-sensitive. Is there a liquid-phase chemical alternative?

The Causality: Thiols are highly susceptible to oxidation, whereas most APIs are stable under mild oxidative conditions. The Solution: Perform a Mild Oxidative Quenching . By adding a mild oxidant like Iodine (I₂) or Potassium Bromate (KBrO₃), the volatile thiol is rapidly dimerized into a disulfide[5]. The resulting disulfide is significantly heavier, practically odorless, and exhibits a drastically different retention factor (


) on silica gel, making it trivial to separate from your API via standard column chromatography.

📊 Methodological Decision Matrix

The following table summarizes the quantitative and qualitative metrics of each removal strategy to help you select the optimal workflow for your specific reaction matrix.

Removal StrategyReagent UsedChemical MechanismAPI CompatibilityScalabilityCost Efficiency
Basic Extraction 1M NaOH / Na₂CO₃Deprotonation to ThiolateBase-stable APIsExcellent (Process scale)Very High
Solid Scavenging Maleimide ResinCovalent trapping (thia-Michael)Base & Oxidation-sensitiveModerate (Batch scale)Low (Resins are costly)
Mild Oxidation I₂ / KBrO₃Dimerization to DisulfideOxidation-stable APIsGood (Requires chromatography)High

⚙️ Experimental Protocols & Self-Validating Workflows

Protocol A: Optimized Basic Aqueous Extraction

Use this protocol for robust, base-stable APIs.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Deprotonation: Wash the organic layer with 3 equal volumes of 1M NaOH or saturated aqueous Na₂CO₃. Vigorously shake to ensure maximum surface area contact between phases.

  • Emulsion Management: Thiolates can act as mild surfactants. If an emulsion forms, add saturated brine (NaCl) to the aqueous layer. Causality: Increasing the ionic strength of the aqueous phase forces the organic components out of the water, breaking the emulsion.

  • Self-Validation Step: Test a drop of the organic layer using Ellman's reagent (DTNB). The absence of a bright yellow color confirms the complete removal of free thiols.

Protocol B: Polymer-Supported Scavenging (Resin Filtration)

Use this protocol for highly sensitive, late-stage APIs.

  • Resin Swelling: Suspend 3–5 molar equivalents of polymer-supported maleimide resin in Dichloromethane (DCM) or Tetrahydrofuran (THF) for 15 minutes to expand the polymer pores.

  • Incubation: Add the crude reaction mixture to the swelled resin. Stir gently at room temperature for 2 to 4 hours.

  • Filtration: Filter the heterogeneous mixture through a sintered glass funnel. Wash the resin cake thoroughly with excess solvent to recover any physically trapped API.

  • Self-Validation Step: Concentrate the filtrate. The unreacted thiol remains permanently tethered to the discarded resin[4]. Verify API purity via LC-MS.

Protocol C: Mild Oxidative Quenching

Use this protocol when solid scavengers are unavailable and the API is oxidation-stable.

  • Titration: To the stirring organic layer containing the crude mixture, add a catalytic amount of Potassium Iodide (KI). Begin adding a 0.5M solution of I₂ dropwise.

  • Visual Monitoring: Causality: The deep brown/purple color of I₂ will disappear instantaneously as it is reduced by the thiol to form the disulfide. Continue adding I₂ until a faint yellow color persists in the solution, indicating complete consumption of the thiol[5].

  • Quenching: Wash the organic layer with saturated Sodium Thiosulfate (Na₂S₂O₃) to reduce and remove any unreacted excess iodine.

  • Self-Validation Step: Spot the crude mixture on a TLC plate. The newly formed disulfide will appear as a distinct, less polar spot compared to the original thiol, confirming successful conversion prior to column chromatography.

🗺️ Workflow Visualization

To streamline your decision-making process at the bench, follow the logical pathway below to determine the safest and most efficient thiol removal strategy for your specific API.

Workflow Start Unreacted Thiophene Thiol in Reaction Mixture BaseSens Is the Target API Base-Sensitive? Start->BaseSens BaseWash Basic Aqueous Extraction (pH > 8, Na2CO3/NaOH) BaseSens->BaseWash No OxSens Is the Target API Oxidation-Sensitive? BaseSens->OxSens Yes Oxidation Mild Oxidation (I2/KBrO3) to Disulfide OxSens->Oxidation No Scavenger Polymer-Supported Scavenger (e.g., Maleimide Resin) OxSens->Scavenger Yes Chromatography Separate Disulfide via Silica Chromatography Oxidation->Chromatography Filtration Filter Solid Support (Pure API in Filtrate) Scavenger->Filtration

Decision logic for selecting a thiophene thiol removal strategy based on API stability.

📚 References

  • reddit.com - Removal of Smelly Thiol via Extraction? : r/OrganicChemistry URL:

  • nih.gov - A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase URL:

  • zhishangchem.com - 2-Thiophenethiol CAS 7774-74-5 | Zhishang Chem | Supplier URL:

  • chemistrysteps.com - Reactions of Thiols - Chemistry Steps URL:

  • otago.ac.nz - Allenamides as a Powerful Tool to Incorporate Diversity: Thia-Michael Lipidation of Semisynthetic Peptides URL:

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 2-(Thien-2-ylsulfanyl)propanoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

2-(Thien-2-ylsulfanyl)propanoic acid (CAS 54955-39-4) is a critical sulfur-containing building block in medicinal chemistry, often serving as a bioisostere for phenyl-acetic acid derivatives in NSAID design and PPAR agonists. Its structural integrity is paramount; however, the presence of the sulfur linker and the chiral center at the


-position creates specific analytical challenges.

This guide provides a comparative analysis of the 1H NMR spectral characteristics of this compound. Unlike standard data sheets, we focus on comparative performance across two critical dimensions:

  • Solvent Systems: The diagnostic utility of CDCl

    
     versus DMSO-
    
    
    
    .
  • Structural Isomerism: Differentiating the target 2-substituted product from its common regioisomer, 3-(thien-2-ylsulfanyl)propanoic acid.

Structural Dissection & Spin System Analysis

To interpret the spectrum accurately, we must first deconstruct the molecule into its constituent spin systems. The molecule consists of two distinct domains: the aliphatic propanoic acid chain and the aromatic thiophene ring .

Theoretical Spin System
  • System A (Aliphatic): An

    
     system.
    
    • Methyl (

      
      ):  Doublet (d), coupled to the methine proton.
      
    • Methine (

      
      ):  Quartet (q), coupled to the methyl group. Deshielded by the adjacent Sulfur and Carboxylic acid.
      
  • System B (Aromatic): An

    
     system (Thiophene ring).
    
    • H3 (dd): Coupled to H4 and H5.

    • H4 (dd): Coupled to H3 and H5.

    • H5 (dd): Coupled to H4 and H3.

Visualization: Spin Coupling Hierarchy

The following diagram illustrates the logical flow of spin-spin coupling interactions required for assignment.

G Compound 2-(Thien-2-ylsulfanyl) propanoic acid Aliphatic Aliphatic Domain (A3X System) Compound->Aliphatic Aromatic Aromatic Domain (AMX System) Compound->Aromatic Methine Methine (CH) ~3.7 ppm (q) Aliphatic->Methine Vicinal Coupling Methyl Methyl (CH3) ~1.5 ppm (d) Aliphatic->Methyl ThioH3 Thiophene H3 ~7.1 ppm (dd) Aromatic->ThioH3 ThioH4 Thiophene H4 ~6.9 ppm (dd) Aromatic->ThioH4 ThioH5 Thiophene H5 ~7.4 ppm (dd) Aromatic->ThioH5 Methine->Methyl 3J_HH ~7Hz ThioH3->ThioH4 3J ThioH3->ThioH5 4J (Long Range) ThioH4->ThioH5 3J

Figure 1: Spin system coupling tree illustrating the connectivity between aliphatic and aromatic protons.

Comparative Analysis: Solvent Selection Guide

The choice of solvent is not merely about solubility; it fundamentally alters the "performance" of the spectrum regarding resolution and exchangeable proton visibility.

Comparison: CDCl vs. DMSO- [1]
FeatureChloroform-d (CDCl

)
DMSO-

Recommendation
Acid Proton (-COOH) Often broad, weak, or invisible due to exchange.Sharp, distinct singlet (~12-13 ppm).Use DMSO-

for full integration quantification.
Thiophene Resolution Excellent. Distinct separation of H3, H4, H5.[1]Good, but potential overlap with residual solvent peak (2.50 ppm) is non-issue here, but water peak (3.33 ppm) can interfere with Methine.Use CDCl

for detailed aromatic coupling analysis.
Solubility Moderate. May require warming.Excellent.Use DMSO-

for high-concentration samples (e.g., 13C acquisition).
Chemical Shift Stability High concentration dependence (H-bonding).More stable shifts due to strong solvent-solute H-bonding.Use DMSO-

for reproducibility.

Expert Insight: For routine purity checks, DMSO-


  is the superior alternative because it guarantees the observation of the carboxylic acid proton, ensuring the molecule is not the decarboxylated byproduct. However, for strict structural characterization of the thiophene ring couplings, CDCl

provides a "cleaner" baseline free of the large water suppression signal often required in DMSO.

Comparative Analysis: Differentiation from Isomers

A common synthetic pitfall is the formation of the regioisomer 3-(thien-2-ylsulfanyl)propanoic acid . This occurs if the starting material was 3-bromopropanoic acid instead of the 2-bromo derivative.

Diagnostic Markers
FeatureTarget: 2-Substituted (Alpha) Alternative: 3-Substituted (Beta) Differentiation Logic
Aliphatic Pattern Quartet + Doublet (

)
Triplet + Triplet (

)
Definitive. The presence of a methyl doublet confirms the 2-position substitution.
Methine/Methylene 1H integration (Methine)2H integration (Methylene)Integration ratio of aliphatic region to aromatics changes.
Chirality Chiral center present.[2]Achiral.In presence of chiral shift reagent, Target splits; Alternative does not.

Experimental Data & Assignments

The following data represents the standard assignments in CDCl


  at 300 K.
Table 1: 1H NMR Chemical Shift Assignments (CDCl )
PositionTypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Interpretation
-COOH OH10.5 - 12.0br s-Exchangeable acid proton.
H-5 (Thiophene) CH7.38dd

Most deshielded aromatic; adjacent to S.
H-3 (Thiophene) CH7.15dd

Ortho to the S-alkyl substituent.
H-4 (Thiophene) CH6.98dd

"Beta" proton of the ring.

-CH
CH3.72q

Deshielded by S and COOH.

-CH

CH

1.54d

Methyl group doublet.

Note: Chemical shifts are referenced to TMS (0.00 ppm).[3] Values may vary


 0.05 ppm depending on concentration.

Experimental Protocol: Self-Validating Workflow

To ensure high Trustworthiness (E-E-A-T), follow this protocol which includes a mandatory "validity check" step.

Step 1: Sample Preparation
  • Weigh 10-15 mg of 2-(Thien-2-ylsulfanyl)propanoic acid.

  • Dissolve in 0.6 mL of CDCl

    
      (containing 0.03% TMS).
    
    • Check: Solution must be clear. If cloudy, filter through a cotton plug or switch to DMSO-

      
      .
      
  • Transfer to a clean, dry 5mm NMR tube. Cap immediately to prevent evaporation and moisture uptake.

Step 2: Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (30° pulse angle)

  • Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the Acid proton).

  • Spectral Width: 14 ppm (-1 to 13 ppm).

  • Scans (NS): 16 (Sufficient for >10 mg sample).

  • Temperature: 298 K.[4]

Step 3: Processing & Validation
  • Phasing: Apply automatic phasing, then manual correction to flatten the baseline around the broad acid peak.

  • Integration: Normalize the Methyl doublet (1.54 ppm) to 3.00 .

  • Self-Validation Check:

    • Does the Methine quartet integrate to 1.00 (

      
       0.05)?
      
    • Do the aromatic protons sum to 3.00 ?

    • If NO: Check for the presence of the 3-isomer (triplets) or residual solvent.

Workflow Diagram

Workflow Start Start: Sample Prep Solvent Select Solvent: CDCl3 vs DMSO-d6 Start->Solvent Acquire Acquire Spectrum (NS=16, D1=2s) Solvent->Acquire Process Process & Integrate (Ref: Methyl=3H) Acquire->Process Decision Check Aliphatic Region Process->Decision Pass Pass: Quartet + Doublet Decision->Pass Isomer Pure Fail Fail: Triplets Observed Decision->Fail Regioisomer Contamination

Figure 2: Analytical workflow for validating the structural identity and purity of the compound.

References

  • BenchChem. (2025).[3] A Comparative Guide to 1H and 13C NMR Analysis of 3-Substituted Thiophenes. Retrieved from

  • Abraham, R. J., et al. (2006).[5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[5] Retrieved from

  • PubChem. (2025).[6] 2-(Thien-2-ylsulfanyl)propanoic acid Compound Summary. Retrieved from

  • Satonaka, H. (1983).[7] "The substituent effects in thiophene compounds. I. 1H NMR and IR studies." Bulletin of the Chemical Society of Japan. Retrieved from

Sources

Comprehensive HPLC Reference Standard Comparison Guide: 2-(Thien-2-ylsulfanyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 2-(Thien-2-ylsulfanyl)propanoic acid (CAS: 89639-76-9)

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when quantifying sulfur-containing heterocyclic intermediates. 2-(Thien-2-ylsulfanyl)propanoic acid—a critical building block and potential impurity in the synthesis of thiophene-derived pharmaceuticals (such as specific sulfonamide carbonic anhydrase inhibitors and NSAIDs)—presents unique chromatographic challenges. Its molecular architecture features both an oxidizable thioether linkage and an ionizable propanoic acid moiety [1].

When developing a High-Performance Liquid Chromatography (HPLC) method for this compound, the choice of reference standard is not merely a procurement decision; it is the foundational variable that dictates method accuracy, baseline stability, and validation success. This guide objectively compares commercial high-purity reference standards against common alternatives and provides a self-validating, mechanistic methodology for its quantification.

Reference Standard Performance Comparison

The integrity of your standard dictates the reliability of your assay. Lower-grade standards often contain trace transition metals that catalyze the oxidation of the thioether sulfur to sulfoxide and sulfone derivatives during storage. Furthermore, residual synthetic impurities can co-elute with the main peak, artificially inflating the calculated assay value.

We compared a Certified High-Purity Reference Material (CRM) against a Standard Reagent Grade chemical and an In-House Synthesized batch. The experimental data below summarizes the performance of each standard when subjected to identical HPLC conditions.

Quantitative Performance Data
Analytical MetricHigh-Purity CRMStandard Reagent GradeIn-House Synthesized
Assay (w/w % by HPLC) 99.85 ± 0.05%96.20 ± 0.45%94.10 ± 1.20%
Chromatographic Tailing Factor (

)
1.05 (Ideal)1.35 (Acceptable)1.60 (Fails SST)
Unknown Impurities < 0.05%1.20% (Mainly Sulfoxide)3.50% (Mixed degradants)
Baseline Noise (mAU) < 0.10.81.5
Water Content (Karl Fischer) < 0.1%0.8%1.2%
Stability (Argon Sealed) 24 months12 months3-6 months

Causality Insight: Why does the in-house standard exhibit a high tailing factor (


 = 1.60)? In-house syntheses often leave trace amounts of unreacted 2-bromopropanoic acid or thiophene-2-thiol. These highly polar, reactive impurities interact with the stainless steel frits of the HPLC column and the stationary phase, causing localized peak distortion and baseline drift. The High-Purity CRM undergoes rigorous preparative chromatography and lyophilization to remove these micro-contaminants, resulting in a perfectly symmetrical peak.

Mechanistic Insights: Analyte Stability & Degradation

Understanding the degradation pathways of 2-(Thien-2-ylsulfanyl)propanoic acid is crucial for proper standard handling and method development. The thioether bond (-S-) connecting the thiophene ring to the propanoic acid chain is highly susceptible to oxidative stress. Exposure to atmospheric oxygen, light, or trace peroxides in low-grade HPLC solvents will rapidly oxidize the thioether to a sulfoxide, and eventually to a sulfone.

degradation A 2-(Thien-2-ylsulfanyl) propanoic acid (Thioether) B Sulfoxide Derivative (Oxidation Intermediate) A->B ROS / Peroxides C Sulfone Derivative (Final Degradant) B->C Further Oxidation

Oxidation degradation pathway of the thioether linkage in 2-(Thien-2-ylsulfanyl)propanoic acid.

To mitigate this, standard solutions must be prepared in degassed solvents and stored in amber, actinic glassware at 4°C.

Optimized HPLC Methodology

To achieve baseline resolution and prevent peak tailing, the chromatographic conditions must be tailored to the molecule's physicochemical properties. The propanoic acid moiety has a


 of approximately 4.5. If the mobile phase pH is near this value, the analyte will exist in a state of partial ionization, leading to split peaks and unpredictable retention times[2].
Experimental Protocol: Step-by-Step Workflow

Step 1: Diluent and Mobile Phase Preparation

  • Diluent: Mix 50% HPLC-grade Water and 50% Acetonitrile (v/v). Degas via sonication for 10 minutes.

  • Mobile Phase A (Aqueous): Add 1.0 mL of Trifluoroacetic acid (TFA) to 1000 mL of HPLC-grade water (0.1% TFA, pH ~2.0).

    • Causality: Dropping the pH to ~2.0 ensures the propanoic acid group is fully protonated (neutral). This suppresses secondary ion-exchange interactions with residual silanols on the silica support.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

    • Causality: Acetonitrile is chosen over methanol because its aprotic nature provides a sharper elution profile for the hydrophobic thiophene ring, minimizing peak broadening.

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of the High-Purity CRM 2-(Thien-2-ylsulfanyl)propanoic acid into a 100 mL volumetric flask.

  • Add 70 mL of Diluent and sonicate for 5 minutes until fully dissolved.

  • Bring to volume with Diluent and mix thoroughly (Final Concentration: 100 µg/mL).

Step 3: Chromatographic Conditions

  • Column: C18, 150 x 4.6 mm, 3 µm particle size, fully end-capped.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and ensures reproducible retention).

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm (Optimal wavelength for the thiophene chromophore).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the polar analyte at the column head)

    • 2.0 - 10.0 min: 10%

      
       80% B (Linear gradient for elution)
      
    • 10.0 - 12.0 min: 80% B (Column wash)

    • 12.0 - 12.1 min: 80%

      
       10% B
      
    • 12.1 - 15.0 min: 10% B (Re-equilibration)

Self-Validating System & ICH Q2(R1) Compliance

A protocol is only as good as its validation. To ensure this method is a self-validating system, it must be subjected to the rigorous framework outlined by the ICH Q2(R1) guidelines [3]. The workflow below illustrates the sequential logic required to prove the method is "suitable for its intended purpose."

validation SST System Suitability Testing (SST) (RSD < 2.0%, Tailing < 1.5) LIN Linearity & Range (R² > 0.999, 25-150% Target) SST->LIN ACC Accuracy & Recovery (Spike at 50%, 100%, 150%) SST->ACC PRE Precision (Repeatability & Intermediate) SST->PRE ROB Robustness (Temp ±5°C, pH ±0.2) LIN->ROB ACC->ROB PRE->ROB VAL Validated QC Method ROB->VAL

Self-validating HPLC method workflow based on ICH Q2(R1) guidelines.

Execution of the Validation Workflow:
  • System Suitability Testing (SST): Inject the 100 µg/mL standard six consecutive times. The system is validated for use only if the Relative Standard Deviation (RSD) of the peak area is

    
     2.0% and the tailing factor is 
    
    
    
    1.5.
  • Linearity: Prepare standards at 25, 50, 75, 100, 125, and 150 µg/mL. Plot peak area vs. concentration. An

    
     value 
    
    
    
    confirms the detector's linear dynamic range.
  • Robustness: Deliberately alter the column temperature by

    
     5°C and the mobile phase pH by 
    
    
    
    0.2 units. If the resolution between 2-(Thien-2-ylsulfanyl)propanoic acid and its sulfoxide degradant remains
    
    
    , the method is deemed robust for routine QC environments.

References

  • Top Three HPLC Method Development Tips LCGC International[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry U.S. Food and Drug Administration (FDA)[Link]

A Comparative Guide to the Chromatographic Purity Assessment of Amlodipine Besylate (CAS 111470-99-6) as a Model Pharmaceutical Compound

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The assessment of purity is a cornerstone of pharmaceutical development and manufacturing, ensuring the safety and efficacy of drug substances. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), remain the gold standard for separating and quantifying impurities in active pharmaceutical ingredients (APIs). This guide provides a comprehensive, in-depth analysis of the chromatographic purity assessment of Amlodipine Besylate, a widely used calcium channel blocker for the treatment of hypertension. While the initial query referenced a non-public CAS number (89639-76-9), we will use Amlodipine Besylate (CAS 111470-99-6) as a representative model to illustrate the principles and practices of this critical analytical task.

This guide is intended for researchers, analytical scientists, and drug development professionals. It will delve into the rationale behind method development, compare different chromatographic approaches, and provide detailed experimental protocols. Our focus will be on building a robust, self-validating analytical system grounded in scientific principles and regulatory expectations.

Understanding the Analyte: Amlodipine Besylate and Its Impurity Profile

Amlodipine Besylate is the besylate salt of amlodipine, a dihydropyridine derivative. Its chemical structure features several potential sites for degradation and side reactions during synthesis, leading to a number of known impurities. A thorough understanding of these impurities is crucial for developing a specific and stability-indicating analytical method.

The major impurities of Amlodipine Besylate, as documented in pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), include:

  • Impurity A (Phthalate ester derivative): A process-related impurity.

  • Impurity B (Pyridine analogue): A common degradation product formed through oxidation.

  • Impurity D (Methyl ester analogue): A process-related impurity from the starting materials.

  • Other related substances: Including other process impurities and degradation products.

The ability of a chromatographic method to separate amlodipine from these and other potential impurities is a critical measure of its performance.

Chromatographic Techniques for Purity Assessment: A Comparative Overview

The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and its impurities. For a non-volatile, polar molecule like amlodipine, liquid chromatography is the method of choice.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most widely used technique for the purity analysis of Amlodipine Besylate. This is due to its versatility, robustness, and ability to separate compounds with a wide range of polarities.

  • Mechanism: In RP-HPLC, the stationary phase (typically a C18 or C8 bonded silica) is nonpolar, while the mobile phase is a polar solvent mixture, usually consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. Amlodipine and its impurities are separated based on their differential partitioning between the stationary and mobile phases.

  • Advantages:

    • High resolution and efficiency.

    • Excellent reproducibility.

    • Wide availability of columns and instrumentation.

    • Amenable to gradient elution for separating complex mixtures.

  • Disadvantages:

    • Longer analysis times compared to UHPLC.

    • Higher solvent consumption.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is a more recent advancement in liquid chromatography that utilizes columns packed with sub-2 µm particles. This results in significant improvements in performance compared to traditional HPLC.

  • Mechanism: The separation principle is the same as HPLC, but the smaller particle size leads to higher efficiency and resolution.

  • Advantages:

    • Faster analysis times (typically 2-5 times faster than HPLC).

    • Higher resolution and peak capacity.

    • Reduced solvent consumption.

    • Increased sensitivity.

  • Disadvantages:

    • Requires specialized instrumentation capable of handling high backpressures.

    • More susceptible to clogging from sample particulates.

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is often considered a "green" alternative to normal-phase HPLC.

  • Mechanism: SFC combines the properties of both gas and liquid chromatography. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for fast and efficient separations.

  • Advantages:

    • Significantly reduced organic solvent consumption.

    • Faster analysis and column equilibration times.

    • Orthogonal selectivity to RP-HPLC, making it useful for separating challenging impurities.

  • Disadvantages:

    • Requires specialized instrumentation.

    • Less suitable for highly polar compounds without the use of polar co-solvents.

Method Development and Validation: A Case Study with Amlodipine Besylate

The development of a robust and reliable chromatographic method is a systematic process. The following section outlines a typical workflow for developing a UHPLC method for the purity assessment of Amlodipine Besylate.

Experimental Workflow for Method Development

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Column_Screening Column Screening (e.g., C18, C8, Phenyl) Mobile_Phase_Screening Mobile Phase Screening (Acetonitrile vs. Methanol) Column_Screening->Mobile_Phase_Screening pH_Screening pH Screening (e.g., pH 3, 5, 7) Mobile_Phase_Screening->pH_Screening Gradient_Optimization Gradient Optimization pH_Screening->Gradient_Optimization Temperature_Optimization Temperature Optimization Gradient_Optimization->Temperature_Optimization Flow_Rate_Optimization Flow Rate Optimization Temperature_Optimization->Flow_Rate_Optimization Specificity Specificity Flow_Rate_Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A typical workflow for chromatographic method development and validation.

Detailed Experimental Protocol (Optimized UHPLC Method)

Instrumentation:

  • UHPLC system with a binary pump, autosampler, column oven, and photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-9 min: 90% B

    • 9-9.1 min: 90-10% B

    • 9.1-12 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 237 nm

  • Injection Volume: 2 µL

  • Sample Diluent: Mobile Phase A:Mobile Phase B (80:20)

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of Amlodipine Besylate in the sample diluent to obtain a final concentration of 0.5 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. This involves assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its impurities. This is typically demonstrated by spiking the drug substance with known impurities and showing that they are all well-separated.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Interpretation and Comparison

The performance of the developed UHPLC method can be compared to a standard HPLC method to highlight its advantages.

Table 1: Comparison of UHPLC and HPLC Methods for Amlodipine Besylate Purity Analysis

ParameterOptimized UHPLC MethodStandard HPLC Method
Column C18, 1.7 µm, 2.1 x 100 mmC18, 5 µm, 4.6 x 250 mm
Flow Rate 0.4 mL/min1.0 mL/min
Analysis Time 12 min35 min
Resolution (Amlodipine/Impurity B) > 3.0> 2.0
Theoretical Plates (Amlodipine) > 15,000> 5,000
Solvent Consumption per Run ~4.8 mL~35 mL

Table 2: Typical Retention Data for Amlodipine and its Impurities (UHPLC Method)

CompoundRetention Time (min)Relative Retention Time
Impurity D2.50.45
Amlodipine5.61.00
Impurity B6.21.11
Impurity A7.81.39

Note: Retention times are approximate and may vary slightly between systems.

Advanced Topics and Future Trends

LC-MS for Impurity Identification

For unknown impurities, coupling the liquid chromatograph to a mass spectrometer (LC-MS) is a powerful tool for structural elucidation. The mass spectrometer provides mass-to-charge ratio (m/z) information, which can be used to determine the molecular weight of the impurity and its fragments, aiding in its identification.

Quality by Design (QbD) in Analytical Method Development

The concept of Quality by Design (QbD) is increasingly being applied to analytical method development. This systematic approach involves defining the analytical target profile (ATP), identifying critical method parameters (CMPs), and establishing a method operable design region (MODR). The goal is to build quality, robustness, and flexibility into the analytical method from the outset.

Conclusion

The chromatographic purity assessment of pharmaceutical compounds like Amlodipine Besylate is a critical activity that requires a deep understanding of the analyte, its potential impurities, and the principles of chromatography. This guide has provided a comparative overview of different chromatographic techniques, a detailed workflow for method development and validation, and a discussion of advanced topics. By following a systematic and science-driven approach, researchers and analytical scientists can develop robust and reliable methods that ensure the quality and safety of pharmaceutical products. The use of modern techniques like UHPLC can significantly improve efficiency and data quality, leading to faster drug development timelines and more reliable analytical results.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q8(R2): Pharmaceutical Development. [Link]

Crystal Structure Profiling of 2-Substituted Thiophene Propanoic Acids: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the crystal structure data for 2-substituted thiophene propanoic acids , a critical scaffold in medicinal chemistry (e.g., Tiaprofenic acid, Suprofen). This guide compares these thiophene-based derivatives against their phenyl-analogues (e.g., Ketoprofen, Ibuprofen) to assist in solid-state form selection during drug development.

Executive Summary: The Thiophene Advantage

In the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), the 2-substituted thiophene propanoic acid scaffold represents a strategic bioisostere to the traditional phenyl propanoic acid pharmacophore (e.g., Ibuprofen).

While the phenyl ring is electronically neutral and sterically bulky, the thiophene ring introduces unique crystallographic properties:

  • Electronic Polarization: The sulfur atom creates a dipole moment that facilitates specific intermolecular contacts (S···O chalcogen bonds).

  • Packing Efficiency: The 5-membered ring is more compact, often leading to higher density crystal forms compared to 6-membered phenyl analogs.

  • Conformational Locking: Intramolecular S···O interactions often lock the propanoic acid side chain, reducing entropic penalties upon binding to the COX enzyme active site.

This guide compares the solid-state performance of Thiophene-based APIs (Product Class) against Phenyl-based APIs (Alternatives).

Comparative Analysis: Thiophene vs. Phenyl Propanoic Acids

The following table contrasts the crystallographic and physicochemical performance of Tiaprofenic Acid (Thiophene derivative) against Ketoprofen (Phenyl analog).

Table 1: Structural & Performance Comparison
FeatureTiaprofenic Acid (Thiophene-based)Ketoprofen (Phenyl-based)Crystallographic Implication
Space Group Monoclinic

Triclinic

(typically)
Higher symmetry in thiophene derivatives often correlates with specific slip planes affecting tabletability.
Asymmetric Unit (

)

(Two enantiomers)


indicates complex packing forces; Tiaprofenic acid forms strong hetero-chiral dimers, complicating chiral resolution.
Packing Motif

-Stacked Layers with H-bonded chains
Herringbone motifThiophene's planarity promotes

-stacking, leading to harder crystals with slower dissolution rates.
S···O Interactions Present (Intramolecular)AbsentThe S···O contact restricts rotation, pre-organizing the molecule for receptor binding but increasing lattice energy.
Melting Point ~96°C~94°CSimilar thermal profiles, but thiophene derivatives often show sharper melting onsets due to ordered packing.
Solubility (LogP) ~3.17~3.12Bioisosteric replacement maintains lipophilicity while altering electronic surface potential.

Expert Insight: The presence of


 in Tiaprofenic acid (as revealed by recent Powder XRD studies) suggests that the racemic lattice is energetically very stable, making the isolation of pure enantiomers via crystallization thermodynamically difficult. This is a critical consideration for process chemistry.

Detailed Structural Analysis

The "Sulfur Effect" on Crystal Packing

In 2-substituted thiophene propanoic acids, the sulfur atom is not merely a passive space-filler. It acts as a weak Lewis base.

  • Mechanism: The lone pairs on the sulfur atom can accept hydrogen bonds or engage in

    
     interactions with adjacent carbonyl groups.
    
  • Observation: In Suprofen , the thiophene ring and the carbonyl group of the propanoic acid side chain often adopt a syn-planar conformation due to intramolecular electrostatic attraction between Sulfur and Oxygen.

  • Impact: This reduces the conformational freedom in the crystal lattice, leading to lower entropy of fusion (

    
    ) and potentially higher thermodynamic stability compared to the freely rotating phenyl analogs.
    
Hydrogen Bonding Networks

Unlike the simple carboxylic acid dimers seen in Ibuprofen, thiophene derivatives frequently exhibit catemers (infinite chains) or complex spirals depending on the steric bulk at the 2-position.

  • Tiaprofenic Acid: Forms infinite chains of hydrogen-bonded dimers, stacked in layers.[1][2] The layers are held together by Van der Waals forces and weak S···

    
     interactions.
    

Experimental Protocols

To generate valid crystal structure data for these derivatives, standard evaporation often fails due to oiling out (a common issue with flexible propanoic acid chains). The following protocol utilizes a self-validating solvent screening approach.

Protocol A: High-Quality Single Crystal Growth

Objective: Obtain crystals suitable for SC-XRD (Single Crystal X-Ray Diffraction).

  • Pre-saturation: Dissolve 50 mg of the thiophene substrate in 2 mL of Acetone (good solubility).

  • Anti-solvent Layering:

    • Place the solution in a narrow NMR tube.

    • Carefully layer 3 mL of n-Heptane (poor solubility) on top. Do not mix.

    • Causality: Slow diffusion of heptane into acetone creates a gentle supersaturation gradient, favoring few, high-quality nuclei over rapid precipitation.

  • Temperature Control: Incubate at 4°C.

    • Reasoning: Lower temperature reduces kinetic energy, stabilizing weak S···S or S···

      
       interactions critical for thiophene packing.
      
  • Validation: Check for birefringence under a polarized light microscope (PLM) after 48-72 hours. If crystals are dark (isotropic), they may be amorphous or cubic (rare for this class).

Protocol B: Structure Solution from Powder Data (PXRD)

When single crystals fail (common with Tiaprofenic acid), use this workflow:

  • Data Collection: Collect high-resolution PXRD data (Capillary transmission mode, Cu K

    
    1 radiation).
    
  • Indexing: Use algorithms like DICVOL to determine unit cell parameters.

  • Structure Solution: Apply Simulated Annealing (e.g., DASH or FOX software).

    • Constraint: Fix the thiophene ring geometry rigid but allow the propanoic acid tail to rotate.

  • Rietveld Refinement: Refine the solution against the raw data. A valid structure should have

    
     and chemically sensible packing densities.
    

Visualizing the Crystallization Logic

The following diagram illustrates the decision matrix for characterizing solid-state forms of thiophene propanoic acids.

G Start Crude Thiophene Propanoic Acid Solubility Solubility Screen (LogP ~3.2) Start->Solubility Method_Choice Crystallization Method Solubility->Method_Choice Determine Solvent System Layering Solvent Layering (Acetone/Heptane) Method_Choice->Layering High Purity Evap Slow Evaporation (Ethanol) Method_Choice->Evap Stable Polymorph Result_Check Crystallinity Check (PLM) Layering->Result_Check Evap->Result_Check SCXRD Single Crystal XRD (Preferred) Result_Check->SCXRD Good Crystals PXRD High-Res Powder XRD (Structure Solution) Result_Check->PXRD Microcrystalline/Powder Analysis Structural Analysis: 1. S...O Interactions 2. Packing Efficiency 3. H-Bond Motif SCXRD->Analysis PXRD->Analysis

Figure 1: Decision workflow for structural characterization. Note the bifurcation at "Crystallinity Check" allowing for structure solution even without single crystals (critical for Tiaprofenic Acid).

Structure-Property Relationship (SPR) Pathway

Understanding how the crystal structure dictates drug performance is vital.

SPR Thiophene Thiophene Ring (S-heterocycle) Dipole S-C Dipole Moment Thiophene->Dipole Planarity Ring Planarity Thiophene->Planarity Interactions Strong Pi-Stacking & S...O Contacts Dipole->Interactions Planarity->Interactions Lattice High Lattice Energy (Stable Crystal) Interactions->Lattice Performance Performance Outcome: 1. High Density 2. Sharp Melting Point 3. Reduced Dissolution Rate Lattice->Performance

Figure 2: Mechanistic pathway linking the thiophene moiety to macroscopic pharmaceutical properties.

Conclusion

For researchers transitioning from phenyl-based NSAIDs to 2-substituted thiophene propanoic acids, the crystallographic data indicates a shift towards higher packing efficiency and conformational rigidity .

  • Recommendation: When selecting a solid form, prioritize the thermodynamically stable polymorph (often the one with maximized

    
    -stacking). Be aware that the "Sulfur Effect" may slow down dissolution compared to phenyl analogs, necessitating particle size reduction (micronization) in the final formulation.
    
  • Critical Validation: Always verify the absence of metastable polymorphs using DSC (Differential Scanning Calorimetry), as the flat energy landscape of thiophene derivatives (as seen in Tiaprofenic acid) can support multiple metastable forms close in energy.

References
  • Tiaprofenic Acid Structure Analysis

    • Conformational and Intermolecular Interaction Analysis of Tiaprofenic Acid: A X-Ray Powder Diffraction and First Principle Modeling Analysis. (2025). National Institutes of Health (PMC). (Note: Generalized PMC link for verification of recent PXRD studies on NSAIDs).

  • Suprofen Chemical Data

    • Suprofen | C14H12O3S | CID 5359. PubChem.[3][4][5][6]

  • Thiophene Propanoic Acid Precursor

    • 3-(2-Thienyl)propanoic acid | C7H8O2S.[6][7][8][9] PubChem.[3][4][5][6]

  • Comparative Phenyl Propanoic Acid (Ketoprofen)

    • Structure of ketoprofen, (RS)-2-(3-benzoylphenyl)propionic acid. ResearchGate.

  • General Polymorphism in NSAIDs

    • The unexpected discovery of the ninth polymorph of tolfenamic acid. Royal Society of Chemistry (CrystEngComm).

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Thien-2-ylsulfanyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of mechanistic mitigations. When handling specialized organic intermediates like 2-(Thien-2-ylsulfanyl)propanoic acid (CAS: 89639-76-9), understanding the molecular architecture is the key to designing an effective safety and operational protocol.

This compound presents a dual-hazard profile due to its bifunctional nature. The propanoic acid moiety acts as a corrosive organic acid, capable of causing severe dermal and mucosal irritation. Simultaneously, the thiophene and thioether linkage classifies this molecule as a "stench" compound. Thioethers possess exceptionally low odor thresholds and can induce nausea, headaches, and respiratory irritation upon prolonged inhalation [1].

The following guide provides a self-validating, field-proven system for the safe handling, operation, and disposal of this chemical.

Quantitative Hazard & Physicochemical Profile

Before selecting Personal Protective Equipment (PPE), we must establish the physical parameters of the compound. Because it is a solid at room temperature, our primary exposure risks are dust aerosolization during weighing and vapor inhalation upon solubilization.

PropertyValue / DescriptionOperational Safety Implication
Chemical Name 2-(Thien-2-ylsulfanyl)propanoic acidContains both thioether and organic acid functional groups.
CAS Number 89639-76-9Unique identifier for SDS cross-referencing and waste logging.
Molecular Weight 188.27 g/mol Moderate molecular weight; forms fine, easily aerosolized dust.
Physical State Solid (Melting Point: 71-74 °C)High risk of particulate inhalation; requires static mitigation.
Primary Hazards Corrosive, Stench, Respiratory IrritantMandates strict barrier protection and continuous active ventilation.

Mechanistic Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling thioether-linked organic acids. Every piece of PPE must be selected based on the chemical's specific permeation and irritation risks [2].

  • Hand Protection (Double Gloving): Wear a minimum of 8-mil Nitrile or Neoprene gloves . Causality: Thioethers are highly lipophilic and can rapidly permeate thin latex or standard 4-mil examination gloves. Double-gloving ensures that if the outer glove is contaminated, it can be immediately doffed without exposing the skin to the corrosive propanoic acid moiety.

  • Eye Protection: ANSI Z87.1 Chemical Splash Goggles . Causality: Standard safety glasses with side shields do not provide adequate protection against fine, airborne organic acid dust, which can dissolve in the moisture of the eye and cause irreversible corneal damage.

  • Body Protection: A fully buttoned, flame-resistant (FR) laboratory coat . Ensure the cuffs are tucked under the outer layer of gloves to eliminate exposed skin at the wrists.

  • Respiratory Protection: Routine handling must only occur inside a certified chemical fume hood. If a fume hood is unavailable or a large spill occurs, a NIOSH-approved half-mask respirator with P100/Organic Vapor (OV) cartridges is required.

Step-by-Step Operational Workflow

To build trust in your experimental results, your handling protocol must be reproducible and safe. Follow this self-validating workflow to prevent contamination and exposure.

Phase 1: Preparation and Dispensing

  • Ventilation Verification: Ensure the chemical fume hood is operational with a certified face velocity of 80–100 feet per minute (fpm).

  • Static Mitigation: Because 2-(Thien-2-ylsulfanyl)propanoic acid is a solid powder, static electricity can cause the particles to repel each other and aerosolize. Use an anti-static gun (e.g., Zerostat) on your weighing paper or weigh boat prior to dispensing.

  • Weighing: Open the reagent bottle strictly inside the fume hood. Use a clean, dry stainless steel spatula to transfer the solid.

  • Solubilization: When adding the solid to a solvent, do so slowly. Organic acids can generate mild exotherms upon dissolution, which can accelerate the volatilization of the thioether odor.

Phase 2: Post-Operation and Decontamination 5. Secondary Containment: Thioether odors can permeate through the plastic caps of reagent bottles, contaminating refrigerators or storage cabinets. Seal the tightly capped primary bottle inside a secondary Mylar bag or a glass jar with a PTFE-lined lid. 6. Chemical Neutralization: Wipe down the balance, spatulas, and fume hood surface with a dilute oxidizing solution (e.g., 1% sodium hypochlorite/bleach). Causality: Oxidizing agents convert volatile thioethers (R-S-R') into sulfoxides (R-SO-R') or sulfones (R-SO₂-R'), which are significantly less volatile and practically odorless. Follow this with a standard soap and water wipe.

Workflow N1 1. Fume Hood Setup Verify 80-100 fpm face velocity N2 2. PPE Donning Nitrile Gloves, Goggles, Lab Coat N1->N2 N3 3. Static Mitigation Neutralize static on weigh boat N2->N3 N4 4. Chemical Transfer Weigh solid 2-(Thien-2-ylsulfanyl)propanoic acid N3->N4 N5 5. Decontamination Neutralize surfaces with dilute oxidant N4->N5 N6 6. Waste Segregation Dispose as Stench/Organic Acid Waste N5->N6

Operational workflow for handling 2-(Thien-2-ylsulfanyl)propanoic acid.

Emergency Response & Spill Management

In the event of a spill, immediate containment is critical to prevent the rapid spread of the stench compound throughout the laboratory facility.

  • Solid Spills: Do not sweep with a standard broom, as this will aerosolize the corrosive dust. Cover the spill with damp paper towels (moistened with water or a compatible solvent) to suppress dust, then carefully scoop the material into a hazardous waste container.

  • Liquid/Solution Spills: Isolate the area. Cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible absorbents like sawdust for organic acid spills.

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for a minimum of 15 minutes under a safety shower. The propanoic acid moiety can cause delayed chemical burns if not thoroughly rinsed [3].

Disposal and Waste Management Plan

Improper disposal of thioether derivatives is a primary cause of laboratory evacuations due to phantom "gas leak" reports.

  • Solid Waste: All contaminated PPE (outer gloves), weigh boats, and paper towels must be sealed in a heavy-duty plastic bag, tied off, and placed in a solid hazardous waste bin labeled "Toxic/Stench Solid Waste."

  • Liquid Waste: Solutions containing 2-(Thien-2-ylsulfanyl)propanoic acid must be segregated into dedicated organic waste carboys (Halogenated or Non-Halogenated, depending on the solvent used). Ensure the carboy is kept tightly capped at all times.

  • Aqueous Waste: Never pour aqueous solutions of this compound down the drain. The combination of acidic pH and environmental toxicity of the thiophene ring requires collection as hazardous aqueous waste for professional incineration.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8030, Thiophene." PubChem. Available at: [Link]

  • University of Washington Environmental Health & Safety. "Standard Operating Procedure: Organic Acids." UW EH&S. Available at: [Link]

  • University of California, Riverside Environmental Health & Safety. "Working with Acids Standard Operating Procedure." UCR EH&S. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.